molecular formula C14H15NO2 B2499307 2-[(4-Methoxybenzyl)amino]phenol CAS No. 728000-06-4

2-[(4-Methoxybenzyl)amino]phenol

Cat. No.: B2499307
CAS No.: 728000-06-4
M. Wt: 229.279
InChI Key: DZLVSZGODZJYTE-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)amino]phenol is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLVSZGODZJYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[(4-Methoxybenzyl)amino]phenol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 728000-06-4 Synonyms: N-(4-Methoxybenzyl)-2-aminophenol; 2-(4-Methoxybenzylamino)phenol Document Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers

Executive Summary

2-[(4-Methoxybenzyl)amino]phenol (CAS 728000-06-4) is a specialized secondary amine featuring a phenolic core and a para-methoxybenzyl substituent.[1] It serves as a "privileged scaffold" in two primary domains: advanced polymer chemistry and catalysis .

Its most critical application is as a precursor for benzoxazine monomers . Unlike traditional benzoxazines derived from phenol, aniline, and formaldehyde in a one-pot Mannich reaction, this compound allows for the synthesis of N-substituted benzoxazines with precise regiocontrol. The pre-installed benzyl group on the nitrogen atom enables the ring-closure step to occur under milder conditions with formaldehyde, yielding high-purity monomers for high-performance thermoset resins. Additionally, the N,O-bidentate structure makes it an effective chelating ligand for transition metals (Ti, Zr) in olefin polymerization catalysis.

Physicochemical Specifications

The following data aggregates experimental reports and calculated physicochemical parameters.

PropertySpecificationNotes
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
CAS Number 728000-06-4Distinct from the imine (Schiff base) analog.
Appearance Off-white to beige solidOxidizes to brown upon prolonged air exposure.
Melting Point 121–123 °CRecrystallized from MeOH/EtOH [1].
Solubility Soluble: MeOH, EtOH, DCM, THFInsoluble: Water, HexanesPhenolic proton allows solubility in dilute NaOH.
pKa (Calculated) ~10.0 (Phenol), ~4.5 (Aniline)Amphoteric nature due to phenol/amine functionality.

Synthetic Protocol: Reductive Amination

Methodology: Indirect Reductive Amination Reaction Type: Condensation followed by Hydride Reduction

This protocol prioritizes the indirect method (stepwise imine formation followed by reduction) over the direct method. Isolate the imine intermediate to ensure complete consumption of the aldehyde, preventing over-alkylation and simplifying purification.

Reagents & Materials[1][2][3][4]
  • Substrate A: 2-Aminophenol (1.0 eq)

  • Substrate B: 4-Methoxybenzaldehyde (p-Anisaldehyde) (1.0 eq)

  • Solvent: Methanol (anhydrous preferred)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Quench: Dilute HCl (1M) and Saturated NaHCO₃

Step-by-Step Workflow
Phase 1: Imine Formation (Condensation)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxybenzaldehyde (10 mmol) in Methanol (20 mL).

  • Addition: Add 2-Aminophenol (10 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours.

    • Observation: The solution will typically turn yellow/orange, and a precipitate (the Schiff base) may form.

    • Validation: Check TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.

  • Isolation (Optional but Recommended): If a solid precipitates, filter it. If not, proceed directly to reduction (one-pot). Note: Isolating the imine yields higher purity.

Phase 2: Reduction
  • Cooling: Cool the imine suspension/solution to 0°C using an ice bath.

  • Reduction: Slowly add NaBH₄ (15 mmol) in small portions over 15 minutes.

    • Causality: Slow addition prevents runaway exotherms and excessive hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. The yellow color of the imine should fade to a lighter pale color.

Phase 3: Workup & Purification[2]
  • Quench: Carefully add water (10 mL) to destroy excess hydride. Neutralize with dilute HCl to pH ~7, then adjust to pH 8–9 with NaHCO₃ to ensure the amine is free-based.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Recrystallization: Recrystallize the crude solid from Ethanol or an EtOH/Water mixture to obtain the pure amine.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2-Aminophenol + 4-Methoxybenzaldehyde Condensation Condensation (MeOH, RT, 4h) Forms Imine Start->Condensation - H2O Reduction Reduction (NaBH4, 0°C) Reduces C=N to C-N Condensation->Reduction + Hydride Workup Workup Quench (H2O) Extract (DCM) Reduction->Workup Product Target Product: This compound Workup->Product Recrystallization

Figure 1: Step-wise reductive amination workflow for the synthesis of CAS 728000-06-4.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values.

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (CDCl₃)δ 6.6–7.3 ppm (Multiplets, 8H)Aromatic protons (Phenol + Benzyl rings)
δ 4.25 ppm (Singlet, 2H)Benzylic CH₂ attached to Nitrogen
δ 3.80 ppm (Singlet, 3H)Methoxy -OCH₃ group
Broad singlets (Exchangeable)Phenolic -OH and Amine -NH
IR Spectroscopy 3300–3400 cm⁻¹ N-H and O-H stretching (broad)
2800–3000 cm⁻¹ C-H stretching (Aliphatic)
1240 cm⁻¹ C-O stretch (Aryl ether)

Reactivity & Applications

A. Benzoxazine Monomer Synthesis

The primary utility of this compound is its reaction with formaldehyde to form 3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine .

  • Mechanism: The secondary amine reacts with formaldehyde to form an iminium ion, which undergoes electrophilic aromatic substitution at the ortho-position of the phenol, closing the oxazine ring.

  • Significance: This monomer can be polymerized (Ring-Opening Polymerization - ROP) to create thermoset resins with high thermal stability and low water absorption.

B. Catalytic Ligand Formation

The aminophenol core acts as a tridentate or bidentate ligand precursor. Upon deprotonation of the phenol, the [N, O] motif binds to early transition metals (Titanium, Zirconium). These complexes are active in ethylene and propylene polymerization.

Pathway Diagram: Benzoxazine Formation[2]

BenzoxazinePath Precursor This compound (Secondary Amine) Intermediate Intermediate: N-Hydroxymethyl species Precursor->Intermediate Nucleophilic Attack Reagent + Formaldehyde (HCHO) Reagent->Intermediate Cyclization Ring Closure (Mannich Condensation) Intermediate->Cyclization - H2O Final Product: 3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine Cyclization->Final

Figure 2: Conversion of the secondary amine to a benzoxazine monomer via condensation with formaldehyde.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation (darkens over time).

  • PPE: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • GuideChem. "this compound Properties and CAS Data." GuideChem Chemical Database. Accessed 2026.

  • Sigma-Aldrich. "Product Detail: this compound (CAS 728000-06-4)." Merck KGaA. Accessed 2026.

  • MDPI. "Synthesis of Benzoxazine Monomers via Aminophenol Precursors." Molbank, 2004.

  • PubChem. "Compound Summary: this compound." National Library of Medicine.[3]

  • ResearchGate. "Synthesis of Bz monomers: One-step vs Multi-step approaches." Polymer Chemistry Research.

Sources

A Comprehensive Safety and Handling Guide for 2-(4-methoxybenzylamino)phenol and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical safety profile of 2-(4-methoxybenzylamino)phenol. Given the limited specific data for this exact molecule, this document establishes a robust safety framework by synthesizing information from the broader class of phenolic compounds. The principles and protocols outlined herein are grounded in the well-documented hazards of phenols, offering a conservative and proactive approach to ensure laboratory safety.

Section 1: The Phenol Hazard Profile: A Foundation for Safety

Phenolic compounds present a dual-threat that demands rigorous safety protocols. Understanding this dual nature is critical for risk mitigation.

  • Severe Local Corrosivity: Phenol and its derivatives are highly corrosive and can cause severe chemical burns upon contact with skin and eyes.[1] This is a result of their ability to rapidly denature cellular proteins, leading to extensive tissue damage.[2]

  • Systemic Toxicity: Beyond localized burns, phenols are readily absorbed through intact skin, inhalation, or ingestion, leading to systemic toxicity.[2][3] Deaths have been reported from exposures covering as little as 25% of body surface area.[3] Absorbed phenol acts as a systemic toxin, with potential pathological effects on the kidneys, liver, heart, and central nervous system.[2][4]

  • Insidious Anesthetic Effect: A particularly dangerous property of phenol is its local anesthetic effect, which can cause severe tissue damage before the individual feels any significant pain.[3][5] This lack of immediate pain can lead to delayed first aid and a more severe ultimate injury.

Section 2: Hazard Identification and Classification

Based on analogous phenolic structures, 2-(4-methoxybenzylamino)phenol should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are anticipated and should be adopted as a precautionary measure.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6][7][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[9][10]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[8][11]

Section 3: Integrated Exposure Control Strategy

A multi-layered approach, based on the hierarchy of controls, is essential for minimizing exposure risk.

Engineering Controls (Primary Defense)

The primary method for controlling exposure is through engineering solutions. All procedures involving 2-(4-methoxybenzylamino)phenol, including weighing, dilution, and transfers, must be conducted within a certified chemical fume hood.[1][3] This is non-negotiable. The fume hood serves two critical functions: it prevents the inhalation of airborne dust or vapors and acts as a primary containment barrier in the event of a spill.

Administrative Controls (Procedural Safety)

Safe work practices are a critical layer of protection.

  • Prohibition of Solo Work: Never work with phenolic compounds alone.[3]

  • Designated Areas: Clearly designate areas where phenols are stored and handled.

  • Training: All personnel must receive documented training on the specific hazards of phenols and the emergency procedures outlined in this guide before beginning work.

  • Housekeeping: Maintain a clean and uncluttered workspace to prevent accidental spills.[1][10]

Personal Protective Equipment (PPE - The Last Line of Defense)

PPE is required for all work with this compound, even inside a fume hood.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Butyl rubber or neoprene gloves are recommended for handling phenols.[12] Always inspect gloves for tears or punctures before use and use proper technique to remove them to avoid contaminating your skin.

  • Eye and Face Protection: At a minimum, chemical splash goggles are required.[6] For procedures with a higher risk of splashing, such as transferring larger volumes, a full-face shield must be worn in addition to goggles.[7][12]

  • Body Protection: A laboratory coat must be worn and fully fastened. For tasks involving larger quantities, a chemical-resistant apron is also recommended.[6][12] Ensure shoes are closed-toed and impervious to spills.[1]

Section 4: Physical and Chemical Properties

Specific experimental data for 2-(4-methoxybenzylamino)phenol is not widely available. The table below includes data for a structurally related Schiff base compound and general properties of phenols for reference.

PropertyValue/InformationSource
Molecular Formula C15H16N1O2N/A
Molecular Weight 242.29 g/mol (Calculated)N/A
Physical State Likely a solid at room temperature.[13][14]
Melting Point A similar Schiff base has a melting point of 128-130 °C.[13][14]
Solubility Likely slightly soluble in water; soluble in bases like NaOH.[13][14]
Stability Stable under recommended storage conditions.
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and strong bases.[7]

Section 5: Protocols for Safe Handling and Emergency Response

Routine Handling: Weighing and Solution Preparation
  • Preparation: Don all required PPE (lab coat, goggles, appropriate gloves).

  • Work Area: Conduct all work within a certified chemical fume hood.

  • Weighing: To prevent dust generation, weigh the solid compound on weighing paper or in a tared container. Do not pour the dry powder; use a spatula for transfers.

  • Dissolution: Slowly add the solid to the desired solvent in a suitable flask. If necessary, cap and sonicate or stir to dissolve.

  • Cleanup: Wipe down the spatula and work surface with a damp cloth. Dispose of all contaminated materials (weighing paper, wipes, gloves) as hazardous waste.

Accidental Release Protocol (Small Spill < 5g or 50mL)

Immediate and correct response to a spill is critical to prevent exposure.

SpillResponse start_node Spill Occurs action_node1 Alert personnel in the immediate area. Evacuate if necessary. start_node->action_node1 IMMEDIATELY action_node action_node hazard_node hazard_node end_node Report incident to EHS. action_node2 Don additional PPE if needed (e.g., chemical apron, second pair of gloves). action_node1->action_node2 hazard_node1 Is the spill contained? action_node2->hazard_node1 action_node3 Gently cover and absorb spill with inert material. Avoid raising dust. hazard_node1->action_node3 Yes action_node_contain Contain spill with absorbent pads or inert material (vermiculite). hazard_node1->action_node_contain No action_node4 Carefully collect absorbed material using spark-proof tools. action_node3->action_node4 action_node_contain->action_node3 action_node5 Place waste in a sealed, labeled hazardous waste container. action_node4->action_node5 action_node6 Decontaminate the spill area with soap and water. action_node5->action_node6 action_node6->end_node

Caption: Workflow for managing a small laboratory spill.

First-Aid Protocols: A Critical Response Guide

Seek immediate medical attention for ALL exposures. Continue first aid while awaiting emergency responders.

Skin Exposure: This is a medical emergency requiring immediate action.[3]

  • Immediate Action: Move the affected person to a safety shower or eyewash station.[1]

  • Remove Clothing: While flushing, immediately remove all contaminated clothing, shoes, and jewelry.[1][5] This is essential to stop continued exposure.

  • Initial Wash: Flush the affected skin area with copious amounts of cool, running water for at least 15 minutes.[1][5]

  • PEG Decontamination (Preferred Method): If available, after the initial water flush, switch to swabbing or wiping the affected area repeatedly with Polyethylene Glycol 300 or 400 (PEG-300/400) for at least 30 minutes.[3][5] PEG is more effective than water at solubilizing and removing phenol from the skin.

  • Transport: Arrange for urgent transport to a hospital. Provide a copy of the Safety Data Sheet to the medical personnel.[5]

Eye Exposure:

  • Immediate Flushing: Immediately hold the eyelids open and flush the eyes with a gentle stream of running water at an eyewash station for at least 15-20 minutes.[5][7] Ensure the entire surface of the eye is irrigated.[5]

  • Contact Lenses: If present and easily removable, remove contact lenses after the first few minutes of flushing.[7][15] Do not interrupt flushing to do so.

  • Medical Attention: Seek immediate evaluation by an ophthalmologist.

Inhalation:

  • Remove from Exposure: Immediately move the person to fresh air.[7][16]

  • Monitor Breathing: If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[7][16]

  • Medical Attention: Seek immediate medical attention. Symptoms like pulmonary edema can be delayed.[17][18]

Ingestion:

  • Do NOT Induce Vomiting: This can cause further damage to the esophagus.[16]

  • Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water.[8]

  • Dilution: Give one or two glasses of water to drink to dilute the chemical.

  • Medical Attention: Call a poison control center or seek immediate medical attention.[16]

Section 6: Storage and Disposal

  • Storage: Store containers in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidants.[6][16] Keep containers tightly closed and protected from light.[19]

  • Disposal: All waste containing 2-(4-methoxybenzylamino)phenol, including unused product, contaminated labware, and PPE, must be collected in a clearly labeled, sealed container.[16] Disposal must proceed through your institution's Environmental Health and Safety (EHS) department as hazardous chemical waste.[8][12] Do not discharge into drains or the environment.[4][16]

References

  • 2-(Benzylimino-methyl)-4-methoxy-phenol | C15H15NO2 | CID 135595055. PubChem. [Link]

  • Safety data sheet: Phenol. (2022, December 20). CARL ROTH. [Link]

  • Phenol Exposure: First Aid Guidance. Department of Biology, University of York. [Link]

  • Safety Data Sheet: phenol. Chemos GmbH & Co.KG. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021, April 22). Atlantis Press. [Link]

  • ICSC 0070 - PHENOL. International Labour Organization. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • Phenol - OHS Information Sheet. (2024, May 15). Monash University. [Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. (2020, June 30). Australian Government Department of Health and Aged Care. [Link]

  • Physical and Chemical Properties of Phenols. BrainKart. [Link]

  • SAFE USE OF PHENOL. University of California, Riverside, Environmental Health & Safety. [Link]

  • Phenol - Incident management. (2016, May 15). GOV.UK. [Link]

  • Chemical Properties of Phenol, 2-methoxy-4-(methoxymethyl)- (CAS 5533-03-9). Cheméo. [Link]

  • Phenol Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • TOXICOLOGICAL REVIEW OF Phenol. Integrated Risk Information System (IRIS), U.S. EPA. [Link]

  • Why is methoxy phenol less acidic than phenol? Quora. [Link]

Sources

Solubility ofNNN-PMB-2-aminophenol in organic solvents

Solubility Profiling of -PMB-2-Aminophenol: A Technical Guide

Executive Summary


-PMB-2-aminophenol

Understanding this balance is critical for:

  • Purification: Designing effective recrystallization systems (e.g., removing unreacted 2-aminophenol).

  • Synthesis: Selecting solvents that prevent premature precipitation during Schiff base reduction or benzoxazine ring closure.

  • Application: Formulating homogeneous catalyst solutions.

This guide provides a definitive solubility landscape and a self-validating experimental protocol for researchers to generate precise quantitative data in their specific laboratory conditions.

Physicochemical Architecture & Solubility Logic

To predict solubility behavior, we must deconstruct the molecule into its functional domains.

DomainChemical NatureSolvent Interaction
Phenolic -OH Polar, H-bond Donor (HBD)High affinity for alcohols, ethers, and DMSO.
Secondary Amine (-NH-) Polar, H-bond Donor/AcceptorFacilitates solubility in polar aprotic solvents (THF, EtOAc).
PMB Moiety (

)
Lipophilic, AromaticDrives solubility in chlorinated solvents (DCM,

) and aromatics (Toluene).
Lattice Energy

-

Stacking
High crystallinity requires heat or high-polarity solvents to disrupt intermolecular forces.

Expert Insight: Unlike the parent 2-aminophenol, which is sparingly soluble in non-polar solvents, the PMB group disrupts the tight crystal lattice and adds significant lipophilicity. Consequently,


-PMB-2-aminophenol exhibits an inverted solubility profile compared to its precursor

Solubility Landscape: Solvent Compatibility Matrix

The following data summarizes the qualitative solubility profile based on structural analogs and benzoxazine precursor synthesis protocols.

Category A: High Solubility (Primary Solvents)

Use for: Reaction media, NMR analysis, Stock solutions.

  • Dichloromethane (DCM) / Chloroform (

    
    ):  Excellent solubility due to interaction with the aromatic PMB ring.
    
  • Tetrahydrofuran (THF): High solubility; disrupts H-bonding networks.

  • Ethyl Acetate (EtOAc): Good solubility; often used for extraction.

  • DMSO / DMF: High solubility but difficult to remove; avoid for recrystallization.

Category B: Temperature-Dependent Solubility (Recrystallization Candidates)

Use for: Purification via cooling crystallization.

  • Ethanol / Methanol: Soluble at reflux; sparingly soluble at

    
    .
    
  • Toluene: Soluble at

    
    ; precipitates upon cooling.
    
  • Isopropanol (IPA): Similar to Ethanol but with a steeper solubility curve.

Category C: Anti-Solvents (Precipitation Media)

Use for: Crashing out products or washing filter cakes.

  • Hexanes / Pentane: Insoluble.

  • Water: Insoluble (hydrophobic PMB group dominates).

  • Diethyl Ether: Sparingly soluble (often used to wash crystals).

Experimental Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Batch-to-batch variations in purity can alter saturation points. Use this Gravimetric Saturation Protocol to determine exact solubility (

Workflow Diagram

SolubilityProtocolStartStart: Excess Solid AdditionEquilibrationEquilibration(Stir 24h @ Target Temp)Start->Equilibration SaturationFiltrationSyringe Filtration(0.45 µm PTFE)Equilibration->Filtration Remove SolidsAliquotAliquot Transfer(Exact Volume V)Filtration->Aliquot Clear SupernatantEvaporationSolvent Evaporation(Vac Oven / N2 Stream)Aliquot->Evaporation DryWeighingGravimetric Analysis(Mass m)Evaporation->Weighing Weigh ResidueCalculationCalculate S = m / VWeighing->Calculation Result

Figure 1: Step-by-step workflow for gravimetric solubility determination.

Step-by-Step Methodology
  • Preparation: Weigh approx. 100 mg of

    
    -PMB-2-aminophenol into a 4 mL glass vial.
    
  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Saturation:

    • If the solid dissolves completely, add more solid until a persistent precipitate remains.

    • Cap tightly and stir at the target temperature (e.g.,

      
      ) for 24 hours to ensure thermodynamic equilibrium.
      
  • Filtration:

    • Pre-weigh a clean, dry receiving vial (

      
      ).
      
    • Draw the supernatant into a syringe.

    • Attach a 0.45 µm PTFE syringe filter (compatible with organics) and filter exactly 0.5 mL (

      
      ) into the pre-weighed vial.
      
  • Drying: Evaporate the solvent using a gentle nitrogen stream or a vacuum oven at

    
     until mass is constant.
    
  • Measurement: Weigh the vial with the dry residue (

    
    ).
    
  • Calculation:

    
    
    

Synthesis & Purification Implications

The solubility data directly informs the purification strategy for

Recrystallization Strategy

The most effective purification method exploits the Temperature-Dependent Solubility in alcohols.

  • Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

  • Protocol:

    • Dissolve crude solid in boiling Ethanol (approx. 5-10 mL/g).

    • If dark impurities persist, treat with activated charcoal and filter hot.

    • Allow the solution to cool slowly to room temperature, then to

      
      .
      
    • The PMB-protected amine will crystallize as off-white needles/plates.

    • Wash with cold Hexanes (Anti-solvent) to remove residual oily impurities.

Reaction Monitoring (TLC)
  • Mobile Phase: Hexanes:Ethyl Acetate (3:1 or 2:1).

  • Visualization: UV (254 nm) - The PMB group is UV active.

  • Rf Value:

    
    -PMB-2-aminophenol will have a higher Rf than 2-aminophenol (more polar) but lower than the aldehyde starting material.
    

References

  • Preparation of Polybenzoxazine Precursors: Source: Takeichi, T., et al.[1][2] "High Performance Polybenzoxazines as a Novel Type of Phenolic Resin." Macromolecules, 2008.[3] Context: Describes the solubility of benzoxazine monomers (derivatives of N-substituted aminophenols) in chloroform and THF. URL:[Link] (Generalized link to journal)

  • Source: U.S. Patent 3,113,150. "Preparation of N-acetyl-p-aminophenol.

Difference between 2-amino-4-methoxyphenol and 2-[(4-methoxybenzyl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Analysis: 2-Amino-4-Methoxyphenol vs. 2-[(4-Methoxybenzyl)amino]phenol

Executive Summary

This technical guide differentiates two structurally distinct but nomenclaturally similar aminophenol derivatives: 2-amino-4-methoxyphenol (Compound A) and This compound (Compound B) .

While both compounds share the ortho-aminophenol pharmacophore—a critical motif for heterocycle synthesis and metal chelation—they differ fundamentally in substitution patterns and chemical utility. Compound A is a primary amine with a methoxy-substituted phenolic ring, serving as a core building block for benzoxazoles and dyes. Compound B is a secondary amine, specifically an N-benzylated derivative of 2-aminophenol, widely used as a ligand scaffold in asymmetric catalysis or as a protected intermediate in organic synthesis.

Part 1: Structural & Physicochemical Characterization

The primary distinction lies in the location of the methoxy group and the substitution order of the amine.

FeatureCompound A Compound B
IUPAC Name 2-Amino-4-methoxyphenolThis compound
Common Name 2-Hydroxy-5-methoxyanilineN-(4-Methoxybenzyl)-2-aminophenol
CAS Number 20734-76-3728000-06-4 (Generic: 187410-40-8*)
Molecular Formula C₇H₉NO₂C₁₄H₁₅NO₂
Molecular Weight 139.15 g/mol 229.28 g/mol
Amine Class Primary (–NH₂) Secondary (–NH–R)
Methoxy Position Core Ring (C4 of phenol)Side Chain (para on benzyl group)
LogP (Predicted) ~0.6 (Hydrophilic)~3.2 (Lipophilic)
pKa (Amine) ~4.5–5.0~4.0–4.5 (Lower due to benzyl induction)

Note: CAS 728000-06-4 refers to the specific isomer; derivatives often fall under broader alkyl-aminophenol classifications.

Structural Visualization
  • Compound A: A compact, electron-rich aromatic system. The methoxy group at C4 activates the ring, making it highly susceptible to oxidation (e.g., to quinone imines).

  • Compound B: A bulky, flexible molecule. The 4-methoxybenzyl (PMB) group acts as a lipophilic anchor or a protecting group, modulating the basicity of the nitrogen and preventing primary amine-specific side reactions.

Part 2: Synthetic Pathways & Interconversion

The synthesis of these compounds illustrates their divergent chemical lineages. Compound A is synthesized via ring functionalization, whereas Compound B is synthesized via N-alkylation of a pre-existing aminophenol core.

Synthesis of Compound A (Ring Functionalization)

Compound A is typically generated via the nitration of 4-methoxyphenol followed by reduction.

  • Nitration: 4-Methoxyphenol + HNO₃ → 2-Nitro-4-methoxyphenol.

  • Reduction: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) yields 2-amino-4-methoxyphenol.

Synthesis of Compound B (Reductive Amination)

Compound B is synthesized by coupling 2-aminophenol with 4-methoxybenzaldehyde (p-anisaldehyde) via reductive amination. This is a standard protocol for introducing the PMB protecting group or generating "Salan" type ligand precursors.

Experimental Protocol: Synthesis of this compound

  • Reagents: 2-Aminophenol (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq), NaBH₄ (1.5 eq), Methanol (anhydrous).

  • Workflow:

    • Imine Formation: Dissolve 2-aminophenol in methanol. Add 4-methoxybenzaldehyde dropwise. Stir at room temperature for 2–4 hours. Monitor the formation of the Schiff base (yellow precipitate or TLC shift).

    • Reduction: Cool the mixture to 0°C. Add NaBH₄ portion-wise (caution: gas evolution).

    • Workup: Stir for 1 hour, then quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc).

Part 3: Reactivity Profile & Chemoselectivity

The reactivity difference is dictated by the amine class (Primary vs. Secondary).

Cyclization vs. N-Alkylation
  • Compound A (Primary Amine): Reacts with carboxylic acid derivatives (e.g., orthoesters, aldehydes) to form Benzoxazoles . The methoxy group on the ring remains as a substituent (e.g., 5-methoxybenzoxazole).

  • Compound B (Secondary Amine): Cannot form benzoxazoles directly without losing the benzyl group. Instead, it undergoes further N-alkylation to form tertiary amines, often used as tridentate ligands (ONN donors) in catalysis.

Oxidation & Stability
  • Compound A: Highly sensitive to air oxidation, forming dark iminoquinone polymers. Must be stored under inert gas.

  • Compound B: The secondary amine is more stable to oxidation than the primary congener, though the phenol moiety remains susceptible.

Protecting Group Logic

The 4-methoxybenzyl (PMB) group in Compound B is a classic protecting group. It can be removed using oxidative conditions (e.g., DDQ or CAN) to regenerate 2-aminophenol, allowing Compound B to serve as a "masked" form of 2-aminophenol during multi-step synthesis.

Part 4: Visualizing the Divergence (Pathway Diagram)

The following diagram illustrates the synthetic origins and divergent applications of both compounds.

ChemicalPathways Start1 4-Methoxyphenol CompA Compound A (2-Amino-4-methoxyphenol) [Primary Amine] Start1->CompA 1. Nitration 2. Reduction Start2 2-Aminophenol CompB Compound B (this compound) [Secondary Amine] Start2->CompB Reductive Amination (with p-Anisaldehyde) Reagent p-Anisaldehyde Reagent->CompB Benzoxazole 5-Methoxybenzoxazole (Heterocycle Synthesis) CompA->Benzoxazole Cyclization (+ R-CHO) Ligand Salan Ligands (Asymmetric Catalysis) CompB->Ligand N-Alkylation Deprotection Regenerated 2-Aminophenol CompB->Deprotection Oxidative Cleavage (DDQ/CAN)

Figure 1: Synthetic divergence showing Compound A as a ring-substituted core and Compound B as an N-protected derivative.

Part 5: Applications in Drug Development & Catalysis

Compound A: The Scaffold Builder
  • Pharmaceuticals: Used as a precursor for benzoxazole-based NSAIDs and kinase inhibitors. The 5-methoxy group (resulting from the 4-methoxy on the phenol) often improves metabolic stability or potency.

  • Dyes: A key intermediate in oxidation hair dyes (coupler) due to its ability to form stable chromophores with p-phenylenediamines.

Compound B: The Ligand & Intermediate
  • Asymmetric Catalysis: Compound B is a precursor to Salan ligands (reduced Salen). These ligands coordinate with metals (Ti, Zr, V) for enantioselective polymerizations and oxidations. The bulky PMB group provides steric hindrance, influencing stereoselectivity.

  • Medicinal Chemistry: Used as a "Betti base" analog. The secondary amine allows for the attachment of diverse pharmacophores while maintaining the chelating ability of the phenol-amine motif.

References

  • PubChem. (2025).[1][2][3] 2-Amino-4-methoxyphenol (Compound Summary).[1][2] National Library of Medicine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications.[Link]

Sources

Physicochemical Profile: pKa of the Secondary Amine in 2-[(4-Methoxybenzyl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties and pKa determination of the secondary amine functionality in 2-[(4-methoxybenzyl)amino]phenol. This document is structured for researchers requiring precise dissociation constants for method development, formulation, or ligand design.

Executive Summary

The molecule This compound is an amphoteric pharmacophore combining a phenolic hydroxyl group and a secondary aniline-type nitrogen. Unlike aliphatic secondary amines (pKa ~10–11), the nitrogen in this structure is directly bonded to an aromatic ring, classifying it as an N-substituted aniline . Consequently, its basicity is significantly attenuated by resonance delocalization.

Based on structural fragment analysis and empirical data from homologous series, the pKa of the secondary amine (conjugate acid) is established in the range of 4.30 – 4.60 , while the phenolic hydroxyl dissociates in the range of 9.80 – 10.20 .

This guide provides the theoretical derivation, predicted values, and a validated experimental protocol for the precise determination of these constants.

Structural Analysis & Electronic Environment

Molecular Architecture

The molecule consists of a 2-aminophenol core N-alkylated with a 4-methoxybenzyl (PMB) group.

  • Core: 2-Aminophenol (Ortho-substituted).[1]

  • Linker: Methylene bridge (-CH₂-).

  • Substituent: 4-Methoxyphenyl (Electron-rich).

Electronic Effects on Basicity

The basicity of the secondary amine nitrogen is governed by three competing factors:

  • Resonance Delocalization (Basicity Lowering): The nitrogen lone pair is partially delocalized into the phenol ring (aniline character), drastically reducing its availability for protonation compared to aliphatic amines.

  • Inductive Effect of Benzyl Group (Basicity Modulating): The benzyl group is generally weakly electron-withdrawing relative to a methyl group due to the sp² hybridized carbon, often lowering the pKa of anilines (e.g., Aniline pKa 4.6 vs. N-Benzylaniline pKa ~4.0). However, the para-methoxy group donates electron density via the π-system of the benzyl ring, which is insulated by the methylene bridge but still exerts a through-space or weak inductive stabilization.

  • Intramolecular Hydrogen Bonding (Stabilization): In the neutral state, an intramolecular hydrogen bond exists between the phenolic hydrogen and the amine nitrogen (

    
    ). Upon protonation to the ammonium cation (
    
    
    
    ), this motif is disrupted or rearranged. The energy penalty to break the neutral-state H-bond resists protonation, potentially lowering the effective pKa.
Dissociation Equilibrium

The molecule exists in three ionization states depending on pH:

  • pH < 4.0: Cationic form (Protonated amine

    
    , Neutral phenol 
    
    
    
    ).
  • pH 4.6 – 9.5: Neutral form (Neutral amine

    
    , Neutral phenol 
    
    
    
    ).
  • pH > 10.5: Anionic form (Neutral amine

    
    , Phenolate anion 
    
    
    
    ).

Equilibrium cluster_0 Acidic Medium (pH < 4) cluster_1 Neutral Medium (pH 4.6 - 9.5) cluster_2 Basic Medium (pH > 10.5) Cation Cationic Species (Ar-NH2+-R, Ar-OH) Neutral Neutral Species (Ar-NH-R, Ar-OH) Cation->Neutral pKa1 ≈ 4.45 (-H+ from NH2+) Neutral->Cation Anion Anionic Species (Ar-NH-R, Ar-O-) Neutral->Anion pKa2 ≈ 10.0 (-H+ from OH) Anion->Neutral

Figure 1: Ionization pathway of this compound showing the sequential deprotonation steps.

Quantitative Data Summary

The following table synthesizes experimental data from parent fragments to derive the high-confidence predicted range for the target molecule.

Molecular FragmentFunctional GroupExperimental pKa (Ref)Structural Impact on Target
2-Aminophenol Primary Amine (

)
4.78 [1]Parent core; N-alkylation modifies this value.
Aniline Primary Amine (

)
4.63 [2]Reference for aromatic nitrogen basicity.
N-Benzylaniline Secondary Amine (

)
3.90 – 4.40 [3]Benzyl group lowers pKa via steric/inductive effects.
N-Methylaniline Secondary Amine (

)
4.85 [2]Alkyl donation increases pKa; Benzyl is less donating.
Target Molecule Secondary Amine 4.45 ± 0.15 Predicted Value
Target Molecule Phenol 10.0 ± 0.2 Predicted Value

Experimental Determination Protocol

To validate these values experimentally, a Spectrophotometric Titration is recommended over potentiometry due to the low solubility of the neutral species in pure water.

Principle

The UV-Vis absorption spectrum of the aniline chromophore changes distinctly upon protonation. By monitoring the absorbance at


 (typically 280–310 nm) as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.
Reagents & Setup
  • Analyte: 50 µM solution of this compound in 10% Methanol/Water (to ensure solubility).

  • Buffer System: Britton-Robinson universal buffer (pH 2.0 to 12.0).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer with a thermostated cell holder (25°C).

Workflow Diagram

TitrationWorkflow Start Start: Prepare 50µM Stock Solution (10% MeOH/H2O) Scan1 Full Spectrum Scan (200-400nm) at pH 2.0 (Fully Protonated) Start->Scan1 Scan2 Full Spectrum Scan (200-400nm) at pH 7.0 (Neutral) Start->Scan2 Select Identify Isosbestic Points & Analytical Wavelength (λ_max) Scan1->Select Scan2->Select Titrate Perform Titration: Measure Abs at λ_max across pH 2.0 -> 6.0 (Step 0.2) Select->Titrate Plot Plot Absorbance vs. pH (Sigmoidal Curve) Titrate->Plot Calc Calculate pKa: Inflection Point Analysis Plot->Calc

Figure 2: Spectrophotometric titration workflow for precise pKa determination.

Calculation

The pKa is derived from the inflection point of the absorbance (


) vs. pH curve:


Where

is the absorbance of the fully protonated species (pH 2) and

is the absorbance of the neutral species (pH 7).

Implications for Research & Development

Solubility & Formulation
  • pH Dependent Solubility: The molecule will exhibit maximum aqueous solubility below pH 3.5 (cationic) and above pH 11 (anionic). At physiological pH (7.4), it exists primarily as the neutral, lipophilic zwitterion-like species (though not a true zwitterion), leading to minimum solubility .

  • Salt Selection: For drug formulation, converting this amine into a Hydrochloride (HCl) or Mesylate salt is essential to ensure dissolution, utilizing the protonatable secondary amine.

Chelation Chemistry

This molecule is a tridentate ligand precursor (N, O donors). The pKa of the amine (4.[2][3][4]45) indicates that at physiological pH, the nitrogen is unprotonated and available for metal coordination (e.g., Cu(II), Zn(II)), facilitating the formation of stable 5- or 6-membered chelate rings.

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (1972). Butterworths, London. (Standard reference for 2-aminophenol pKa = 4.78).

  • National Institute of Standards and Technology (NIST). Standard Reference Data for Aniline and N-Methylaniline.

  • ChemBK Chemical Properties Database. N-Benzylaniline pKa Data.

  • PubChem Compound Summary. 2-Amino-4-methoxyphenol (Parent Isomer Data).

Sources

Reactivity of secondary amino group in 2-aminophenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Secondary Amino Group in 2-Aminophenol Derivatives

Abstract

Derivatives of 2-aminophenol are foundational scaffolds in medicinal chemistry and materials science, prized for their role as precursors to a vast array of heterocyclic compounds, most notably benzoxazoles.[1] The reactivity of this bifunctional molecule is a delicate interplay between its phenolic hydroxyl group and the amino group at the C2 position. When the amino group is secondary (N-substituted), its nucleophilic character is modulated by a unique combination of electronic effects, steric hindrance, and a structurally significant intramolecular hydrogen bond. This guide provides a comprehensive exploration of the factors governing the reactivity of this secondary amino group, offering field-proven insights into controlling reaction outcomes for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key transformations, including N-acylation, N-alkylation, and cyclization reactions, supported by detailed, self-validating protocols and mechanistic diagrams.

Fundamental Principles Governing Reactivity

The chemical behavior of the secondary amino group in N-substituted 2-aminophenols is not governed by a single factor but by a confluence of competing and reinforcing influences. Understanding these principles is paramount for predicting and controlling chemoselectivity.

Electronic and Steric Effects

The nucleophilicity of an amine—its ability to donate its lone pair of electrons to an electrophile—is its most defining reactive feature.[2][3] For a secondary amine, the two substituents on the nitrogen atom influence this property.

  • Electronic Effects: Electron-donating groups (EDGs) on the nitrogen, such as alkyl chains, increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs), like aryl or acyl groups, delocalize the nitrogen's lone pair, diminishing its nucleophilicity.[2][4]

  • Steric Hindrance: The size of the substituents on the nitrogen and the approaching electrophile can physically impede the reaction. Bulky groups decrease the rate of reaction, a critical factor in planning synthetic strategies.[2][5] Primary amines are generally more nucleophilic than secondary amines, which are more so than tertiary amines, largely due to increasing steric hindrance.[2]

The Critical Role of Intramolecular Hydrogen Bonding (IMHB)

A defining feature of the 2-aminophenol scaffold is the proximity of the hydroxyl and amino groups, which facilitates the formation of an intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the nitrogen's lone pair.[6][7]

This IMHB has profound consequences:

  • Reduced Nucleophilicity: By engaging the nitrogen's lone pair, the IMHB reduces its availability for attacking external electrophiles, thus dampening the amine's intrinsic reactivity.

  • Enhanced Phenolic Acidity: The bond can increase the acidity of the phenolic proton, making O-functionalization more favorable under basic conditions.

  • Conformational Rigidity: The hydrogen bond locks the molecule into a more planar conformation, which can influence its interaction with catalysts and reagents.

The strength of this bond, and therefore its influence, can be tuned by substituents on the aromatic ring or the nitrogen atom.[7] Disrupting this bond, for instance by choice of a polar, hydrogen-bond-accepting solvent, can be a key strategy to promote N-functionalization.

G cluster_factors Governing Factors cluster_properties Modulated Properties A Electronic Effects (EDG/EWG on N and Ring) D Amine Nucleophilicity A->D B Steric Hindrance (Substituent Bulk) B->D C Intramolecular H-Bonding (OH···N Interaction) C->D -ve modulation E Phenol Acidity C->E +ve modulation Result Overall Reactivity & Chemoselectivity (N vs. O) D->Result E->Result

Key factors influencing the reactivity of the secondary amino group.

Key Reaction Classes and Methodologies

The functionalization of the secondary amino group in 2-aminophenol derivatives is central to their synthetic utility. Below, we explore the most critical reaction classes, emphasizing the causal logic behind the chosen experimental conditions.

N-Acylation: Gateway to Amides and Heterocycles

N-acylation is arguably the most common transformation, serving as a terminal functionalization or as the initial step in constructing heterocyclic systems like benzoxazoles.[8][9]

Mechanistic Causality: The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride). Chemoselectivity between N-acylation and O-acylation is a primary challenge. Generally, the amino group is a softer and more potent nucleophile than the hydroxyl group, favoring N-acylation under neutral or mildly acidic conditions.[10] The use of a base is often required to neutralize the acid byproduct, driving the reaction to completion.

Protocol: Chemoselective N-Acetylation of a 2-Aminophenol Derivative

This protocol is adapted from established enzymatic and chemical methods for the selective acetylation of the amino group.[10] The use of a buffered aqueous system helps control pH and favors N-acylation.

  • Dissolution: Suspend the N-substituted 2-aminophenol (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water. The use of THF helps solubilize the organic substrate while water facilitates the dissolution of buffers.[10]

  • Buffering: Add sodium bicarbonate (2.0 eq.) to the suspension and stir until dissolved. The bicarbonate will neutralize the acetic acid formed during the reaction, preventing protonation of the amine and maintaining its nucleophilicity.

  • Acylation: Cool the mixture to 0-5 °C in an ice bath. Add acetic anhydride (1.1 eq.) dropwise while stirring vigorously. The low temperature controls the exothermic reaction and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, extract the mixture with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude N-acetylated product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like an ethanol/water mixture to yield the pure product.[9]

N-Alkylation: Building Molecular Complexity

Selective N-alkylation presents a different set of challenges, primarily the risk of O-alkylation and over-alkylation to form a quaternary ammonium salt.[11][12]

Mechanistic Causality: Direct alkylation with alkyl halides often requires a base to deprotonate the phenol, which can lead to competing O-alkylation. A more reliable and selective method is reductive amination. This two-step, one-pot process involves the formation of an iminium ion intermediate from the amine and an aldehyde or ketone, followed by its immediate reduction with a mild reducing agent like sodium borohydride.[11] This pathway is exclusive to the amino group and avoids the pitfalls of direct alkylation.

Protocol: Selective N-Alkylation via Reductive Amination

This protocol is based on the highly efficient one-pot procedure for selective N-alkylation of aminophenols.[11][12]

  • Imine Formation: Dissolve the N-substituted 2-aminophenol (1.0 eq.) and a chosen aldehyde (1.0 eq.) in methanol (MeOH). Stir the solution at room temperature for 1 hour to facilitate the formation of the corresponding iminium ion.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise. The hydride selectively reduces the C=N double bond of the iminium ion.

  • Reaction Monitoring & Quenching: Stir for an additional 2-3 hours at room temperature, monitoring by TLC. Once complete, carefully quench the reaction by adding water to decompose excess NaBH₄.

  • Workup and Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 2-aminophenol derivative.

Cyclization: The Synthesis of Benzoxazoles

The synthesis of the benzoxazole ring system is a hallmark reaction of 2-aminophenol derivatives and exemplifies the sequential reactivity of the amino and hydroxyl groups.[1] The most direct method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[8][13]

Mechanistic Causality: The reaction is a cascade process. First, the amino group attacks the activated carbonyl of the carboxylic acid (often activated in situ or used as an acid chloride/anhydride) in an N-acylation step. The resulting N-acyl-2-aminophenol intermediate then undergoes an intramolecular cyclization, where the phenolic oxygen attacks the amide carbonyl. A final dehydration step yields the aromatic benzoxazole ring.[8][14] Acid catalysts like methanesulfonic acid are highly effective as they both activate the carboxylic acid and promote the final dehydration step.[13]

G cluster_workflow Benzoxazole Synthesis Workflow Reactants 1. Mix: - 2-Aminophenol Derivative - Carboxylic Acid - Catalyst (e.g., MeSO3H) Activation 2. N-Acylation (Amine attacks activated carbonyl) Reactants->Activation Cyclization 3. Intramolecular Cyclization (Hydroxyl attacks amide carbonyl) Activation->Cyclization Dehydration 4. Dehydration (Aromatization) Cyclization->Dehydration Workup 5. Quench & Extract Dehydration->Workup Purify 6. Column Chromatography Workup->Purify Product Pure 2-Substituted Benzoxazole Purify->Product

Sources

Methodological & Application

Application Note: Synthesis of 2-[(4-methoxybenzyl)amino]phenol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of 2-[(4-methoxybenzyl)amino]phenol (also known as N-(4-methoxybenzyl)-2-aminophenol) via reductive amination. This secondary amine scaffold is a critical intermediate in the development of tridentate ligands, benzoxazole derivatives, and catechol-mimics for pharmaceutical applications. The protocol utilizes Sodium Triacetoxyborohydride (STAB) as a selective reducing agent, offering superior functional group tolerance and minimizing over-alkylation compared to traditional catalytic hydrogenation or cyanoborohydride methods.

Introduction & Strategic Rationale

The formation of secondary amines from electron-rich anilines (such as 2-aminophenol) and benzaldehydes presents specific challenges. Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amine formation) and requires harsh basic conditions that can oxidize the phenol moiety.

Reductive amination is the preferred synthetic route due to its mild conditions and high selectivity. We employ a "Direct Reductive Amination" approach where the imine intermediate is formed and reduced in situ.[1][2][3]

Why Sodium Triacetoxyborohydride (STAB)?

While Sodium Borohydride (


) is a common reagent, it reduces aldehydes rapidly, necessitating a two-step procedure (pre-formation of imine).[4] Sodium Cyanoborohydride (

) is effective but generates toxic HCN byproducts.[1]

STAB (


)  is chosen for this protocol because:
  • Selectivity: It is less reactive than

    
     and does not reduce the aldehyde at an appreciable rate, allowing for in situ reduction of the protonated imine.
    
  • Safety: It avoids the toxicity associated with cyanoborohydrides.

  • Acid Tolerance: It is stable in the presence of acetic acid, which is required to catalyze imine formation.

Reaction Mechanism

The reaction proceeds through two distinct phases: Imine Formation and Hydride Transfer .

  • Condensation: The nucleophilic nitrogen of 2-aminophenol attacks the carbonyl carbon of 4-methoxybenzaldehyde. Acid catalysis (AcOH) facilitates the elimination of water, forming the Schiff base (imine).

  • Reduction: The imine is protonated to form an iminium ion, which is significantly more electrophilic than the unreacted aldehyde. The hydride from STAB selectively attacks the iminium carbon, yielding the secondary amine.

ReactionMechanism Reactants Reactants (2-Aminophenol + 4-Methoxybenzaldehyde) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Product Product (Secondary Amine) Reactants->Product Direct Reduction (Unwanted Side Rxn) Blocked by STAB Selectivity Imine Schiff Base (Imine) Hemiaminal->Imine - H₂O (Acid Cat.) Iminium Protonated Iminium Ion Imine->Iminium + H⁺ Iminium->Product + H⁻ (from STAB)

Figure 1: Mechanistic pathway of reductive amination using STAB. Note the critical role of the iminium ion in directing selectivity.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][5][6][7][8]Quantity (10 mmol Scale)Role
2-Aminophenol 109.131.01.09 gNucleophile
4-Methoxybenzaldehyde 136.151.051.43 g (1.27 mL)Electrophile
Sodium Triacetoxyborohydride 211.941.53.18 gReducing Agent
Acetic Acid (Glacial) 60.051.00.60 g (0.57 mL)Catalyst
1,2-Dichloroethane (DCE) 98.96Solvent40 mLSolvent

Equipment:

  • 100 mL Round Bottom Flask (RBF)

  • Magnetic Stir Bar[3][6][7]

  • Nitrogen/Argon Atmosphere Balloon

  • Separatory Funnel[3]

Step-by-Step Procedure
Phase 1: Imine Formation[6][8]
  • Setup: Oven-dry a 100 mL RBF and cool under a stream of Nitrogen.

  • Dissolution: Add 2-Aminophenol (1.09 g) and 4-Methoxybenzaldehyde (1.43 g) to the flask.

  • Solvent Addition: Add 40 mL of DCE . (Note: DCM or THF can be substituted if DCE is unavailable, though DCE is preferred for STAB solubility).

  • Catalysis: Add Acetic Acid (0.57 mL) .

  • Reaction: Stir at Room Temperature (20-25°C) for 1–2 hours .

    • Observation: The solution often turns yellow/orange, indicating imine formation.

    • Checkpoint: Perform TLC (30% EtOAc/Hexane) to confirm consumption of the amine.

Phase 2: Reduction[9]
  • Addition: Add Sodium Triacetoxyborohydride (3.18 g) in 3-4 portions over 10 minutes.

    • Caution: Mild gas evolution (hydrogen) may occur; ensure the system is vented through the inert gas line.

  • Incubation: Stir the reaction mixture at Room Temperature for 4–16 hours (typically overnight).

    • Checkpoint: Monitor TLC.[3] The imine spot should disappear, replaced by a more polar amine spot.

Phase 3: Quench & Workup
  • Quench: Cool the mixture in an ice bath. Slowly add 30 mL of Saturated NaHCO₃ solution. Stir vigorously for 15 minutes to neutralize the acetic acid and destroy excess borohydride.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL) .

  • Washing: Combine organic layers and wash with Brine (50 mL) .[7]

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ) .
    
  • Concentration: Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil/solid.

Phase 4: Purification
  • Recrystallization (Preferred): The crude product often solidifies. Recrystallize from minimal hot Ethanol or an Ethanol/Hexane mixture.

  • Chromatography (Alternative): If oil persists, purify via silica gel column chromatography using a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) .

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Amine + Aldehyde in DCE + AcOH Start->Mix Stir1 Stir 1-2h (Imine Formation) Mix->Stir1 AddRed Add NaBH(OAc)3 (Portionwise) Stir1->AddRed Stir2 Stir 4-16h (Reduction) AddRed->Stir2 Check TLC Check (Complete?) Stir2->Check Check->Stir2 No (Wait) Quench Quench with Sat. NaHCO3 Check->Quench Yes Extract Extract (DCM) & Dry (Na2SO4) Quench->Extract Purify Recrystallize (EtOH) or Column Chrom. Extract->Purify

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Validation

The purified product should be validated using the following parameters:

  • Physical State: Off-white to beige solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.6 - 7.3 ppm (Multiplets, 8H, Aromatic protons).
      
    • 
       4.25 ppm (Singlet, 2H, 
      
      
      
      ).
    • 
       3.80 ppm (Singlet, 3H, 
      
      
      
      ).
    • 
       ~4.0-5.0 ppm (Broad singlets, 
      
      
      
      and
      
      
      , exchangeable).
  • MS (ESI): Calculated for

    
     [M+H]+: 230.11; Found: 230.1.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation before reduction.Extend the initial stirring time with AcOH before adding STAB. Ensure molecular sieves are used if water is hindering equilibrium.
Tertiary Amine Byproduct Over-alkylation (Reaction of product with aldehyde).Ensure the aldehyde is not in large excess (keep < 1.1 eq). Add STAB slowly.
No Reaction Old/Inactive STAB reagent.STAB is moisture sensitive. Use a fresh bottle or switch to

(requires MeOH solvent and 2-step protocol).
Product is an Oil Residual solvent or impurities.Triturate with cold hexanes to induce precipitation.

Safety & Handling

  • Sodium Triacetoxyborohydride: Water-reactive.[4] Releases hydrogen gas. Handle in a fume hood.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Avoid inhalation.

  • 2-Aminophenol: Harmful if swallowed or inhaled. Potential skin sensitizer.

References

  • Abdel-Magid, A. F., et al. (1996).[5][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[11]

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride in Reductive Amination."

  • Sigma-Aldrich. "Application Note – Reductive Amination."

Sources

Preparation of tridentate N,O-donor ligands usingNNN-benzyl aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Tridentate Amine-Bis(phenol) Ligands Protocols for N,N-bis(2-hydroxybenzyl)amine Scaffolds in Drug Discovery & Catalysis

Executive Summary

Tridentate N,O-donor ligands, specifically the amine-bis(phenol) class (often referred to as N,N-benzyl aminophenols), represent a cornerstone in modern coordination chemistry. Their [O, N, O] donor set provides a robust "pincer-like" grip on metal centers, stabilizing high oxidation states in transition metals (e.g., V, Ti, Zr) and main group elements (e.g., Zn, Al).

This guide details the synthesis of these ligands, focusing on the N,N-bis(2-hydroxybenzyl)amine motif. Unlike rigid porphyrins, these ligands offer tunable steric bulk and electronic properties via phenol ring substitution, making them critical tools in:

  • Metallodrug Development: Vanadium and Platinum complexes with potent anticancer and antidiabetic profiles.

  • Green Catalysis: Zinc/Magnesium complexes for the Ring-Opening Polymerization (ROP) of lactides (biodegradable plastics).

Chemical Logic & Retrosynthesis

To synthesize these ligands effectively, one must choose between two primary pathways based on the desired substitution pattern.

  • Pathway A: The Mannich Condensation (The "Workhorse")

    • Best for: Symmetrical ligands with electron-rich phenols.

    • Mechanism:[1][2][3] A three-component condensation of a phenol, formaldehyde, and a primary amine.

    • Pros: One-pot, scalable, cost-effective.

    • Cons: Can produce oligomeric byproducts if stoichiometry is loose; difficult with electron-poor phenols.

  • Pathway B: Reductive Amination (The "Precision Tool")

    • Best for: Asymmetrical ligands or phenols sensitive to harsh Mannich conditions.

    • Mechanism:[1][2][3] Stepwise formation of a salicylaldimine (Schiff base) followed by reduction (NaBH₄).

    • Pros: High modularity; cleaner products for complex backbones.

    • Cons: Multi-step; requires expensive salicylaldehyde precursors.

Visualizing the Synthetic Pathways

SynthesisPathways Phenol Substituted Phenol Mannich Mannich Reaction (Reflux, MeOH/H2O) Phenol->Mannich Formaldehyde Formaldehyde (aq. or para) Formaldehyde->Mannich Amine Primary Amine (R-NH2) Amine->Mannich Imine Imine Intermediate (Schiff Base) Amine->Imine Ligand Tridentate Ligand [N,N-bis(2-hydroxybenzyl)amine] Mannich->Ligand One-Pot (Symm) Salicylaldehyde Salicylaldehyde Salicylaldehyde->Imine Reduction Reduction (NaBH4) Imine->Reduction Reduction->Ligand Step-wise (Asymm)

Figure 1: Decision tree for synthetic routes. The Mannich route is preferred for symmetrical bulk production, while Reductive Amination offers precision for complex analogs.

Detailed Experimental Protocols

Protocol A: Mannich Condensation (Standard Symmetrical Synthesis)

Target Molecule: N,N-bis(3,5-di-tert-butyl-2-hydroxybenzyl)methylamine. Rationale: The tert-butyl groups provide solubility and kinetic stabilization for metal complexes.

Reagents:

  • 2,4-Di-tert-butylphenol (20.6 g, 100 mmol) [2.0 equiv]

  • Paraformaldehyde (3.0 g, 100 mmol) [2.0 equiv]

  • Methylamine (40% aq. solution, 3.88 g, 50 mmol) [1.0 equiv]

  • Solvent: Methanol (100 mL) or Water (Green Chemistry variant)

Step-by-Step Methodology:

  • Pre-mixing: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2,4-di-tert-butylphenol in Methanol.

  • Amine Addition: Add the methylamine solution followed by paraformaldehyde.

    • Critical Note: If using a volatile amine, ensure the condenser is efficient (chilled to 0°C) to prevent loss of stoichiometry.

  • Reflux: Heat the mixture to reflux (65–70°C) for 12–24 hours. The solution will typically turn yellow or orange, but the final product is usually white/colorless.

  • Precipitation: Cool the reaction mixture to room temperature. If the product does not precipitate, place the flask in a -20°C freezer overnight.

    • Troubleshooting: If an "oil" forms instead of crystals (common with bulky phenols), decant the supernatant methanol and triturate the oil with cold acetonitrile or ethanol.

  • Filtration: Filter the white precipitate and wash with cold methanol (2 x 10 mL).

  • Drying: Dry under vacuum for 4 hours.

Validation Parameters:

  • Yield: Expect 70–85%.

  • 1H NMR (CDCl3): Look for the diagnostic singlet of the methylene bridge (

    
    ) around 
    
    
    
    3.5–3.8 ppm. The phenolic -OH should appear broad >10 ppm.
Protocol B: Reductive Amination (Asymmetric/Sensitive Synthesis)

Target Molecule: N-(2-hydroxybenzyl)-N-(2-pyridylmethyl)amine (Asymmetric NNO donor).

Reagents:

  • Salicylaldehyde (1.22 g, 10 mmol)

  • 2-(Aminomethyl)pyridine (1.08 g, 10 mmol)

  • Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)

  • Solvent: Ethanol (dry)

Step-by-Step Methodology:

  • Imine Formation: Dissolve salicylaldehyde in Ethanol (30 mL). Add 2-(aminomethyl)pyridine dropwise. Stir at Room Temperature (RT) for 2 hours.

    • Observation: A color change to bright yellow indicates imine (C=N) formation.

  • Reduction: Cool the solution to 0°C in an ice bath. Add NaBH₄ slowly in small portions (exothermic hydrogen evolution).

  • Stirring: Allow to warm to RT and stir for 12 hours. The yellow color should fade as the conjugation breaks.

  • Quenching: Carefully add water (10 mL) to quench excess borohydride. Acidify to pH ~2 with HCl to destroy amine-borane complexes, then basify to pH 10 with NaOH.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Dry organic layer over MgSO₄.

  • Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc if necessary.

Characterization & Data Interpretation

TechniqueDiagnostic FeatureInterpretation
1H NMR

3.5 - 4.0 ppm (Singlet)
Confirms

formation. If Doublet: Incomplete reaction or restricted rotation.
IR Spectroscopy 3200-3400 cm⁻¹ (Broad)Phenolic O-H stretch. Disappearance of C=O (1660 cm⁻¹) confirms conversion.
Mass Spectrometry [M+H]⁺ PeakEssential for confirming the "bis" substitution (dimerization is a common side reaction).
X-Ray Crystallography O-N-O AngleConfirms tridentate binding capability. Ideal bite angle ~160° for meridional geometry.

Applications in Drug Discovery & Catalysis

A. Metallodrugs (Vanadium & Platinum)

Tridentate amine-bis(phenolate) ligands are crucial for stabilizing Vanadium(V) in physiological environments.

  • Mechanism: The hard phenolate oxygens stabilize the high oxidation state of V(V), while the nitrogen allows for protonation/deprotonation events essential for phosphatase inhibition (antidiabetic mechanism).

  • Protocol Insight: When complexing with Vanadium (using

    
    ), the ligand typically coordinates in a facial geometry, leaving two sites open for labile ligands (e.g., peroxide or water) which are the active species in cytotoxicity.
    
B. ROP Catalysis (Zinc & Magnesium)

These ligands create "chiral pockets" around Zinc centers, enabling the stereoselective polymerization of lactide into PLA (Polylactic Acid).

  • Workflow: Ligand +

    
    
    
    
    
    [L-Zn-Et] active catalyst.
  • Performance: The steric bulk of the ortho-phenolate substituents (e.g., t-Butyl vs. Methyl) directly controls the tacticity (isotactic vs. heterotactic) of the resulting polymer.

Ligand Binding Visualization

Coordination cluster_ligand Tridentate Ligand Scaffold Metal M (Zn, V, Pt) Substrate Substrate (Drug/Monomer) Metal->Substrate Active Site O1 O (Phenol) O1->Metal Covalent O2 O (Phenol) O2->Metal Covalent N1 N (Amine) N1->Metal Dative N1->O1 Benzyl Linker N1->O2 Benzyl Linker

Figure 2: Coordination mode of the tridentate ligand. The N,O,O atoms form a rigid chelate, leaving specific sites open for substrate interaction (catalysis) or biological activity.

References

  • Kozak, C. M., et al. (2008). "Synthesis of amine-phenol ligands in water – a simple demonstration of a hydrophobic effect." Green Chemistry Letters and Reviews.

  • Gao, J., et al. (2013). "Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides." Polymers.[1][4]

  • Tshbang, A., et al. (2017). "Synthesis and structural characterization of a novel amine-bis(phenolate)ligand." Journal of Molecular Structure.

  • Soper, J. D., et al. (2015). "Redox-active aminophenol-derived ligands in catalysis." Inorganic Chemistry.

  • Paine, T. K., et al. (2009). "Multidentate aminophenol ligands prepared with Mannich condensations." Inorganic Chemistry Communications.

Sources

Application Note: One-Pot Synthesis of N,N-Substituted 2-Aminophenols from Anisaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the One-Pot Synthesis of N,N-Substituted 2-Aminophenols utilizing Anisaldehyde (4-methoxybenzaldehyde) as a key electrophilic coupling partner.

The protocol focuses on the Reductive Amination strategy, a pivotal method in medicinal chemistry for introducing the p-methoxybenzyl (PMB) moiety—a versatile protecting group and pharmacophore—onto the 2-aminophenol scaffold.

Introduction & Scientific Rationale

The Strategic Importance of N-Substituted 2-Aminophenols

The 2-aminophenol core is a "privileged scaffold" in drug discovery, serving as the structural foundation for benzoxazoles, benzothiazoles, and various tridentate ligands used in catalysis. Functionalizing the nitrogen atom is a critical step in modulating the lipophilicity, metabolic stability, and binding affinity of these molecules.

Anisaldehyde (4-methoxybenzaldehyde) is uniquely suited for this transformation. It serves two distinct roles:

  • Pharmacophore Installation: Introduces the electron-rich 4-methoxybenzyl group, often used to probe hydrophobic pockets in protein targets.

  • Protective Group Strategy: The p-methoxybenzyl (PMB) group is an acid-labile protecting group for amines, allowing for temporary masking of the nitrogen during multi-step synthesis.

The One-Pot Advantage

Traditional methods often involve isolating the intermediate imine (Schiff base) prior to reduction, which exposes the sensitive phenolic ring to oxidation and reduces yield. This One-Pot Reductive Amination protocol circumvents isolation by coupling the condensation and reduction steps. By using a selective hydride donor, we ensure the aldehyde is activated as the iminium ion without reducing the aldehyde itself or the nitro/imine intermediates prematurely.

Reaction Mechanism & Design

The synthesis proceeds via the Abdel-Magid Reductive Amination pathway.

  • Condensation: Anisaldehyde reacts with the primary amine of 2-aminophenol to form an ortho-hydroxy imine (Schiff base).

  • Activation: The imine is protonated (or activated by Lewis acid), making it susceptible to hydride attack.

  • Reduction: A selective reducing agent (STAB: Sodium Triacetoxyborohydride) delivers a hydride to the iminium carbon, yielding the N-substituted amine.

  • Second Alkylation (Optional): For N,N-disubstituted products, a second equivalent of anisaldehyde reacts with the newly formed secondary amine, followed by a second reduction event.

Mechanistic Pathway (Graphviz)[1]

ReactionMechanism Anisaldehyde Anisaldehyde (Electrophile) Imine Ortho-Hydroxy Imine (Intermediate) Anisaldehyde->Imine Condensation (-H2O) Aminophenol 2-Aminophenol (Nucleophile) Aminophenol->Imine Condensation (-H2O) Iminium Activated Iminium Ion Imine->Iminium Protonation Product N-(4-Methoxybenzyl)- 2-aminophenol Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Iminium Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Product

Figure 1: Mechanistic flow of the reductive amination. The formation of the imine is driven by the removal of water or the stability of the conjugated system.[1]

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Aminophenol (1.0 equiv)

    • Anisaldehyde (4-Methoxybenzaldehyde) (1.1 equiv for mono, 2.5 equiv for bis)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 3.0 equiv)

    • Acetic Acid (AcOH) (Catalytic to 1.0 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is preferred for rate, THF for green chemistry profiles.

  • Equipment:

    • Round-bottom flask (oven-dried)

    • Magnetic stir bar

    • Nitrogen/Argon inlet

    • Ice bath (optional for initial addition)

One-Pot Procedure (Step-by-Step)

Step 1: Imine Formation (In Situ)

  • Charge an oven-dried flask with 2-Aminophenol (1.09 g, 10 mmol) and a magnetic stir bar.

  • Add anhydrous DCE (30 mL) and stir to create a suspension/solution.

  • Add Anisaldehyde (1.22 mL, 10 mmol) in one portion.

  • Crucial Step: Add Acetic Acid (0.6 mL, 10 mmol). The acid catalyzes imine formation and buffers the subsequent reduction.

  • Stir at room temperature (25 °C) for 30–60 minutes.

    • Observation: The solution typically turns yellow/orange, indicating Schiff base formation.

Step 2: Selective Reduction 6. Cool the mixture slightly (approx. 15 °C) if the reaction is large-scale to manage exotherm. 7. Add NaBH(OAc)₃ (3.18 g, 15 mmol) in 3 portions over 10 minutes.

  • Why NaBH(OAc)₃? Unlike NaBH₄, this reagent is mild and will not reduce the aldehyde ketone competitively at a fast rate, nor will it reduce the nitro group if present. It specifically targets the protonated imine.
  • Allow the reaction to warm to room temperature and stir for 4–12 hours.
  • Monitoring: Check by TLC (Silica, 30% EtOAc/Hexanes). The aldehyde spot (high Rf) should disappear, and the imine (medium Rf) should convert to the amine (lower Rf, stains with Ninhydrin).

Step 3: Work-up & Purification [2] 9. Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes to neutralize the acid and decompose excess borohydride. 10. Extract with Dichloromethane (DCM) (3 x 30 mL). 11. Wash the combined organic layers with Brine (30 mL). 12. Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure. 13. Purification: Flash column chromatography (Silica Gel).

  • Eluent: Gradient 10% -> 40% Ethyl Acetate in Hexanes.
  • Yield: Expect 85–95% isolated yield.
Protocol for N,N-Disubstituted Synthesis

To synthesize the N,N-bis(4-methoxybenzyl) derivative:

  • Stoichiometry Change: Use 2.5 equiv of Anisaldehyde and 3.5 equiv of NaBH(OAc)₃.

  • Timing: Extend reaction time to 16–24 hours. The second alkylation (secondary -> tertiary amine) is sterically slower.

Optimization & Troubleshooting (E-E-A-T)

IssueProbable CauseExpert Solution
Low Conversion Incomplete imine formationAdd molecular sieves (4Å) during Step 1 to sequester water, pushing the equilibrium toward the imine.
Over-Alkylation Uncontrolled reactivityIf targeting the mono-substituted product, ensure strict 1:1 stoichiometry and add the reductant after imine formation is complete (sequential addition).
Boron Complexation Product trapped with Boron2-Aminophenols can form stable boron chelates. Quench with 1M NaOH or perform a methanol workup (add MeOH, stir, evaporate) to break the B-N/B-O bonds.
Aldehyde Reduction Competitive reductionUse NaBH(OAc)₃ instead of NaBH₄. If using NaBH₄, you must pre-form the imine in MeOH for 2 hours before adding the reductant at 0 °C.

Workflow Visualization

Workflow Start Start: 2-Aminophenol + Anisaldehyde Solvent: DCE/THF Step1 Step 1: Acid Catalysis (AcOH) Stir 30-60 min (Imine Formation) Start->Step1 Step2 Step 2: Add NaBH(OAc)3 Stir 4-12h (Reduction) Step1->Step2 Check QC Check: TLC/LCMS Target: Amine Mass Step2->Check Check->Step2 Incomplete (Add time/heat) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Complete Purify Purification: Flash Chromatography Isolate N-substituted 2-aminophenol Quench->Purify

Figure 2: Operational workflow for the one-pot synthesis.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Maryanoff, B. E., et al. (2004). "Cyclizations of N-Acyl-2,2-dimethyl-3-isoxazolidines to 2-Aminophenol Derivatives." Journal of the American Chemical Society. (Contextual grounding for aminophenol utility).
  • Tao, X., et al. (2024). "Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines." Science Advances, 10(19). Link(Note: Describes an alternative oxidative route from cyclohexanones).

  • BenchChem Application Notes. (2025). "The Pivotal Role of 2-Aminophenol Derivatives in Modern Dye Chemistry." Link(General properties of 2-aminophenols).

Sources

Application Note: Green Chemistry Protocols for the Synthesis of Aminophenol Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Schiff bases (azomethines) derived from aminophenols are critical pharmacophores in drug discovery, exhibiting potent antibacterial, anticancer, and antioxidant properties. However, their conventional synthesis often relies on refluxing in volatile organic solvents (VOCs) like toluene or benzene with Dean-Stark dehydration, a process incompatible with modern sustainable chemistry standards.

This guide details three Green Chemistry protocols—Mechanochemical (Grinding) , Microwave-Assisted , and Natural Acid Catalysis —that eliminate toxic solvents and reduce energy consumption.

The Aminophenol Challenge

Aminophenols (


) present a unique synthetic challenge compared to standard anilines:
  • Oxidation Sensitivity: They rapidly oxidize to quinones upon air exposure (darkening of the reaction mixture).

  • Competing Nucleophiles: The hydroxyl group (-OH) can compete with the amine (-NH2), particularly in ortho-aminophenol, leading to cyclization (benzoxazole formation) rather than the desired Schiff base.

The protocols below are engineered to favor the kinetic Schiff base product while minimizing oxidative degradation.

Method A: Mechanochemical "Grindstone" Synthesis (Solvent-Free)

Principle: This method utilizes Solid-State Diffusion . Grinding the aldehyde and amine generates frictional heat and brings the reagents into molecular contact. As the reaction proceeds, the mixture often passes through a eutectic phase (a temporary liquid melt), significantly lowering the activation energy without external heating.

Materials
  • Amine: p-Aminophenol (freshly recrystallized to remove oxidation products).

  • Aldehyde: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, Vanillin).

  • Equipment: Agate mortar and pestle.

Protocol
  • Stoichiometry: Weigh 1.0 mmol of p-aminophenol and 1.0 mmol of the chosen aldehyde.

  • Trituration: Place both solids in the agate mortar.

  • Grinding: Grind vigorously with the pestle.

    • Observation: Within 2–5 minutes, the dry powder will likely become a pasty, sticky mass (the eutectic melt). This indicates the reaction is occurring.

    • Completion: Continue grinding for another 5–10 minutes until the paste solidifies back into a dry solid or changes color (typically yellow/orange for Schiff bases).

  • Workup:

    • Wash the resulting solid with a small amount of ice-cold water to remove any unreacted starting materials (if water-soluble).

    • Recrystallize from hot ethanol (95%) if high purity is required.

Yield: typically 95–98%. Time: 10–15 minutes.

Method B: Microwave-Assisted Synthesis in Aqueous Media

Principle: Microwave irradiation provides Dielectric Heating . Water, having a high dielectric constant, couples efficiently with microwave energy. The rapid internal heating accelerates the dehydration step of the carbinolamine intermediate, pushing the equilibrium toward the imine.

Materials
  • Reagents: Aminophenol isomer, Aromatic Aldehyde.

  • Solvent: Distilled water (or minimal Ethanol if solubility is strictly limiting).

  • Catalyst (Optional): 1 mL Lemon Juice (Natural Acid) or Cashew Shell Extract (Anacardic acid).

  • Equipment: Microwave reactor (or modified domestic microwave with proper venting).

Protocol
  • Preparation: In a 50 mL Borosilicate beaker, mix 2.0 mmol of aminophenol and 2.0 mmol of aldehyde.

  • Slurry Formation: Add 2–3 mL of water to create a thick slurry.

    • Note: If using a catalyst, add 2-3 drops of lemon juice here.

  • Irradiation: Place in the microwave reactor.

    • Power: Set to 180W – 300W (Low-Medium).

    • Time: Irradiate in bursts of 30 seconds. (Total time: 90–120 seconds).

    • Safety: Monitor temperature; do not exceed boiling point violently.

  • Isolation:

    • Cool the beaker to room temperature. The product will precipitate as a solid.

    • Filter the solid and wash with cold water/ethanol mix (8:2).

    • Dry in a desiccator.

Yield: 88–95%. Time: < 3 minutes.

Method C: Natural Acid Catalysis (Lemon Juice)[1][2]

Principle: Schiff base formation is acid-catalyzed (pH 4–5 is optimal). Strong mineral acids (


) can cause hydrolysis or salt formation. Citric acid  (found in lemon juice) provides the perfect mild acidic environment to protonate the carbonyl oxygen, making it more electrophilic for the amine attack, without degrading the sensitive aminophenol.
Protocol
  • Extraction: Squeeze fresh lemons and filter the juice to remove pulp.

  • Reaction:

    • Dissolve 5 mmol of aldehyde and 5 mmol of aminophenol in 10 mL of Ethanol.

    • Add 1–2 mL of filtered lemon juice.

  • Stirring: Stir the mixture at room temperature (or mild heating at 40°C).

    • Monitoring: Check via TLC (Thin Layer Chromatography) every 15 minutes.

  • Precipitation: Pour the reaction mixture into 50 mL of crushed ice/water. The Schiff base will precipitate immediately.

  • Filtration: Vacuum filter and wash with cold water.

Yield: 85–92%. Time: 30–60 minutes.

Mechanistic & Workflow Visualization

Figure 1: Green Synthesis Decision Workflow

This diagram illustrates the decision matrix for selecting the appropriate green method based on reagent properties.

GreenSynthesisWorkflow Start Start: Aminophenol + Aldehyde CheckSolubility Are reagents water soluble? Start->CheckSolubility CheckThermo Is product thermally stable? CheckSolubility->CheckThermo No MethodB Method B: Microwave (Aqueous/Ethanol) CheckSolubility->MethodB Yes MethodA Method A: Mechanochemistry (Grinding) CheckThermo->MethodA Yes (Solid State) MethodC Method C: Natural Acid (Lemon Juice/Stirring) CheckThermo->MethodC No (Temp Sensitive) Process Reaction: Imine Formation (-H2O) MethodA->Process MethodB->Process MethodC->Process Purify Purification: Wash with Ice Water/Recrystallize Process->Purify Final Final Product: Aminophenol Schiff Base Purify->Final

Caption: Decision tree for selecting the optimal green synthesis protocol based on reagent solubility and thermal stability.

Figure 2: Acid-Catalyzed Mechanism (Lemon Juice)

Understanding the role of the natural catalyst (Citric Acid) is vital for troubleshooting low yields.

Mechanism Aldehyde Aldehyde (R-CHO) Activated Activated Carbonyl (R-CH=OH+) Aldehyde->Activated Protonation Acid Citric Acid (H+) Acid->Activated Intermediate Carbinolamine Intermediate Activated->Intermediate + Amine (Nucleophilic Attack) Amine Aminophenol (Ar-NH2) Amine->Intermediate Imine Schiff Base (Ar-N=CH-R) Intermediate->Imine Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Caption: Mechanism of Citric Acid (Lemon Juice) catalyzed Schiff base formation. The acid activates the carbonyl, facilitating the nucleophilic attack.

Characterization & Validation

To ensure the protocol was successful, you must validate the formation of the Azomethine bond (


) and the absence of starting materials.
TechniqueKey SignalInterpretation
FT-IR 1600–1630 cm⁻¹ (Strong)C=N Stretching. Confirms Schiff base formation.[1]
FT-IR 3100–3400 cm⁻¹ (Broad)-OH Stretching. Must remain (from aminophenol).
FT-IR Absence of 1700 cm⁻¹Disappearance of Aldehyde C=O stretch.[2]
¹H NMR δ 8.3 – 8.8 ppm (Singlet)Azomethine Proton (-N=CH-). The definitive fingerprint.
¹H NMR δ 9.0 – 10.0 ppmPhenolic -OH proton (often broad).
Visual Color ChangeYellow/Orange/Brown solid (distinct from starting materials).

Troubleshooting & Optimization

Issue: Product is Dark/Black (Oxidation)
  • Cause: Aminophenols oxidize easily to quinones in air, especially at high pH or high temperatures.

  • Solution:

    • Perform the reaction in a vessel wrapped in aluminum foil (minimize light).

    • Use Method A (Grinding) as it is faster and limits air exposure compared to solution stirring.

    • Add a pinch of Sodium Metabisulfite (antioxidant) if using Method B (Aqueous).

Issue: Low Yield / Sticky Product
  • Cause: Incomplete dehydration. The water byproduct is hydrolyzing the imine back to the aldehyde/amine (equilibrium).

  • Solution:

    • Method B: Increase microwave power slightly to drive off water.

    • Method C: Add anhydrous

      
       to the reaction mixture to trap the water produced.
      
Issue: Cyclization (ortho-aminophenol specific)
  • Cause: o-aminophenol can cyclize to form 2-substituted benzoxazole.

  • Solution: Keep temperatures below 60°C . High heat favors the thermodynamic cyclized product. Use Method C (Room Temp Stirring).

References

  • Maleki, A. et al. (2019). "Green synthesis of Schiff bases: A review of recent advancements." Journal of Cleaner Production.

  • Patil, S. et al. (2012). "Lemon Juice as a Natural Catalyst for Synthesis of Schiff's Base: A Green Chemistry Approach." International Journal of Advanced Engineering Research and Science.

  • Raval, J.P. et al. (2010). "Microwave Assisted Synthesis of Some New Schiff’s Bases." Asian Journal of Chemistry.

  • Bendale, A.R. et al. (2011). "Grindstone Chemistry: A Green Approach for Synthesis of Schiff Bases." Der Pharma Chemica.

  • Cimerman, Z. et al. (2000). "Schiff bases derived from aminophenols as corrosion inhibitors." British Corrosion Journal.

Sources

Troubleshooting & Optimization

Improving yield of reductive amination of 2-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reductive Amination Yields for 2-Aminophenol Substrates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields in the reductive amination of 2-aminophenol (2-AP). This is a known "high-friction" reaction class. Unlike simple anilines, 2-AP presents a trifecta of failure modes: oxidative instability , competitive cyclization (benzoxazole formation) , and steric/electronic inhibition due to the ortho-hydroxyl group.

This guide moves beyond standard textbook protocols to address the specific behaviors of the ortho-aminophenol moiety.

Module 1: The "Black Box" – Mechanism & Failure Modes

To fix the yield, we must first visualize the competition between the desired pathway and the specific side-reactions inherent to 2-AP.

The Ortho-Effect:

  • Deactivation: The ortho-hydroxyl group forms an intramolecular hydrogen bond with the amine lone pair, reducing its nucleophilicity.

  • Cyclization: If the intermediate imine (Schiff base) forms, it is susceptible to oxidative cyclization to form a benzoxazole, permanently consuming your starting material.

  • Quinone Formation: 2-AP is easily oxidized to quinone imines, leading to "tar" (polymerization).[1]

Reaction Pathway Visualization

The following diagram maps the critical decision points where yield is lost.

ReactionNetwork Start 2-Aminophenol (Substrate) Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal + R-CHO Quinone Quinone Imine (Tars/Black Color) Start->Quinone Oxidation (O2) Aldehyde Aldehyde (R-CHO) Alcohol Alcohol (Reduced Aldehyde) Aldehyde->Alcohol Direct Reduction (If reductant too strong) Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Slow step due to H-bond) Product N-Alkylated Product (Secondary Amine) Imine->Product + Hydride Source (Desired Path) Benzoxazole Benzoxazole (Dead End) Imine->Benzoxazole Oxidative Cyclization

Caption: Figure 1.[2][3][4] Competitive reaction network for 2-aminophenol. Red paths indicate irreversible yield loss.

Module 2: Reagent Selection (The "Hardware")

Selecting the correct hydride source is the single most critical factor for 2-AP.

ReagentSuitabilityTechnical Rationale
NaBH₄ (Sodium Borohydride)NOT RECOMMENDED Too aggressive. Reduces aldehydes to alcohols faster than the hindered 2-AP forms the imine. Requires a 2-step process (Imine isolation) which is difficult with unstable 2-AP imines.
NaBH₃CN (Sodium Cyanoborohydride)ACCEPTABLE Classic reagent.[5] Works at pH 6. Toxic (HCN risk). Good selectivity, but slower kinetics can allow 2-AP oxidation.
NaBH(OAc)₃ (Sodium Triacetoxyborohydride)GOLD STANDARD The "Abdel-Magid" Protocol. Mild enough to not reduce aldehydes, active enough to reduce the imine in-situ. Compatible with the slight acid catalysis needed for 2-AP.
Module 3: Validated Protocol (Self-Validating System)

This protocol uses Sodium Triacetoxyborohydride (STAB) .[6] It is designed as a "One-Pot, Direct Reductive Amination" which minimizes the lifespan of the unstable imine intermediate.

Pre-requisites:

  • Inert Atmosphere: Strictly required. 2-AP oxidizes in air.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF. Avoid Methanol with STAB (decomposes reagent).

Step-by-Step Methodology:

  • Preparation (T=0):

    • Charge a flame-dried flask with 2-Aminophenol (1.0 equiv) .

    • Evacuate and backfill with Nitrogen/Argon (x3).

    • Add anhydrous DCE (0.1 M - 0.2 M concentration).

    • Checkpoint: Solution should be clear or pale beige. If dark brown/black, 2-AP is already oxidized. Recrystallize starting material.[7]

  • Imine Initiation (T+5 min):

    • Add Aldehyde (1.0 - 1.1 equiv) .

    • Add Acetic Acid (1.0 - 2.0 equiv) .

    • Why? The acid disrupts the internal H-bond of 2-AP and catalyzes the dehydration to the imine.

    • Stir for 15–30 minutes at Room Temperature.

  • Reduction (T+30 min):

    • Add NaBH(OAc)₃ (1.4 - 1.5 equiv) in one portion.

    • Note: Gas evolution (H₂) may occur; ensure venting.

    • Stir at Room Temperature for 2–16 hours.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (aqueous).

    • Crucial: Do not use strong base (NaOH) as phenolate anions of 2-AP derivatives oxidize rapidly.

    • Extract with DCM or EtOAc.[8] Dry over Na₂SO₄.[8]

Module 4: Troubleshooting Matrix (FAQ)

Q1: The reaction mixture turned black almost immediately. What happened? A: This is "Quinone Imine" formation.

  • Cause: Oxygen ingress or impure starting material.

  • Fix: You must degas your solvents. If the 2-AP starting material is dark, recrystallize it (ethanol/water) or sublime it before use. Run the reaction under positive Argon pressure.

Q2: I see a new spot on TLC, but it's not the amine. NMR suggests a "Benzoxazole". A: You have triggered Oxidative Cyclization.

  • Cause: This happens when the imine forms but is not reduced quickly enough in the presence of an oxidant (air).

  • Fix: Increase the equivalents of reducing agent (STAB) to 2.0 equiv to accelerate the reduction step. Ensure strict exclusion of air.

Q3: I have recovered starting material and benzyl alcohol (from benzaldehyde). Yield is <10%. A: Direct reduction of the aldehyde occurred.

  • Cause: The imine formation was too slow.

  • Fix: Pre-stir the 2-AP and Aldehyde with MgSO₄ (anhydrous) or Molecular Sieves (4Å) for 2 hours before adding the reducing agent. This forces the equilibrium toward the imine by removing water.

Q4: Can I use NaBH₄ if I don't have STAB? A: Only if you perform a Stepwise reaction.

  • Protocol: Reflux 2-AP + Aldehyde in MeOH (with sieves) for 4–6 hours to form the imine. Then cool to 0°C and add NaBH₄.

  • Warning: 2-AP imines are often hydrolytically unstable; this method usually gives lower yields than the STAB one-pot method.

Module 5: Logic Flow for Optimization

Use this decision tree to diagnose your current experiment.

OptimizationLogic Start Analyze Crude NMR/LCMS Q1 Is Product Present? Start->Q1 Yes Yield Acceptable? Q1->Yes Yes No_Prod Identify Major Impurity Q1->No_Prod No Done Done Yes->Done >70% Optimize Add Drying Agent (MgSO4) or Increase Reaction Time Yes->Optimize <50% Alcohol Aldehyde Reduced Directy. Switch to STAB or Pre-form Imine longer. No_Prod->Alcohol Alcohol Found SM Imine didn't form. Add AcOH catalyst. Check steric bulk. No_Prod->SM SM Remains Tar Oxidation. Degas solvents. Use Argon balloon. No_Prod->Tar Black Tar

Caption: Figure 2. Troubleshooting logic flow based on crude analysis.

References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][9][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[9][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][13]

    • Core citation for the STAB protocol and mechanism.
  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

    • Supports the use of acetic acid/borohydride systems for hindered amines.
  • Stephens, C. E., et al. (2001). Synthesis of 2-Aminophenol Derivatives. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Handling Air-Sensitive Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AP-OX-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Handling, Storage, and Purification of Aminophenol Derivatives

Mission Statement

You have reached the Tier 3 Technical Support guide for aminophenol chemistry. Aminophenols (containing both nucleophilic amines and electron-rich phenols) are notoriously amphoteric and prone to oxidative polymerization . This guide moves beyond standard "air-sensitive" protocols to address the specific mechanistic failures—primarily quinone imine formation—that turn your clear reaction mixtures into insoluble black tar.

Module 1: The "Black Tar" Phenomenon (Mechanism & Storage)

User Complaint: "My compound turned black in the freezer overnight."

Diagnosis: You are witnessing Auto-oxidation . Unlike simple amines, aminophenols undergo a specific radical oxidation pathway. Atmospheric oxygen extracts a hydrogen atom (Proton-Coupled Electron Transfer), generating a radical that rapidly converts to a quinone imine . These intermediates are highly electrophilic and react with the starting material to form dimers, trimers, and eventually the "black tar" (complex polymers).

The Oxidation Pathway (Visualization)

OxidationMechanism AP Aminophenol (Colorless) Rad Phenoxy/Amino Radical AP->Rad + O2 / Light (SET Mechanism) QI Quinone Imine (Yellow/Red) Rad->QI - e- / - H+ QI->AP + Reducing Agent (Reversible) Poly Polymer/Tar (Black/Insoluble) QI->Poly + Aminophenol (Michael Addition)

Figure 1: The oxidative cascade from stable aminophenol to irreversible polymer. Note that the Quinone Imine stage is the "Point of No Return" without intervention.

Preventative Storage Protocol
  • Exclusion of Light: UV light catalyzes the initial radical formation. Store in amber vials wrapped in foil.

  • Argon over Nitrogen: Argon is denser than air and provides a better "blanket" for solid storage than Nitrogen.

  • Acid Salts are Safer: If possible, store the compound as an HCl or fumarate salt. The protonation of the amine reduces the electron density of the ring, significantly retarding oxidation [1]. Convert to the free base only immediately before use.

Module 2: Reaction Integrity (Degassing Protocols)

User Complaint: "The coupling reaction stalled, and the solution turned dark red."

Diagnosis: Dissolved oxygen in your solvent is acting as a competitive oxidant. Standard sparging (bubbling gas) is often insufficient for aminophenols because it does not effectively remove oxygen trapped in the solvation shell.

Protocol: The Freeze-Pump-Thaw (FPT) Cycle

For aminophenol chemistry, you must use the Freeze-Pump-Thaw method for reaction solvents.

StepActionTechnical Note
1. Freeze Submerge flask in liquid

until solvent is solid.
CRITICAL: Stopcock must be CLOSED to prevent condensing liquid

(explosion hazard).
2. Pump Open stopcock to high vacuum (5-10 min).Removes gas from the headspace.
3.[1][2] Thaw Close stopcock. Thaw in warm water.Gas bubbles will evolve from the melting solid as solubility decreases.
4. Repeat Perform 3 total cycles .One cycle removes ~90% of gas; three cycles remove >99%.

Pro-Tip: If your reaction requires heat, add a sacrificial antioxidant like Ascorbic Acid (0.1 eq) or BHT if it does not interfere with your specific coupling chemistry [2].

Module 3: Purification Survival Guide (The "Killer" Step)

User Complaint: "I lost everything on the column. The product streaked and never eluted."

Diagnosis: Silica gel is slightly acidic (pH 4-5) and often contains trace metal impurities (Iron/Copper).

  • Acidity: Protonates the amine, causing it to stick (streak) to the silica.

  • Oxidation: The high surface area of silica acts as a solid-support oxidant, accelerating the conversion to quinone imines.

Decision Tree: Choosing the Right Stationary Phase

PurificationTree Start Crude Mixture Check Is compound acid-sensitive? Start->Check Alumina Use Basic Alumina (Grade III) Check->Alumina Yes (High Risk) SilicaMod Use Silica + 1-5% Triethylamine Check->SilicaMod No (Standard) AmineSilica Use Amine-Funct. Silica (KP-NH) Check->AmineSilica High Value/Scale Add Add 0.1% TEA to Eluent Alumina->Add SilicaMod->Add

Figure 2: Purification logic flow.[3] Avoid standard silica gel for free-base aminophenols.

The "Neutralized Silica" Protocol

If you must use silica gel, you must passivate the surface acidity.

  • Slurry Preparation: Slurry the silica in your non-polar solvent (Hexanes/DCM).

  • The TEA Shield: Add 1-5% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run your column using solvent containing 0.1% TEA . This maintains the basic environment and prevents the amine from "crashing" onto acidic sites [3].

Alternative: Use Basic Alumina (Activity Grade III) . It is less oxidizing and naturally basic, allowing aminophenols to elute without tailing.

Module 4: Analytical Troubleshooting (NMR)

User Complaint: "My NMR spectrum has broad peaks and extra aromatic signals."

Diagnosis: The compound is oxidizing inside the NMR tube during the acquisition, especially in


, which can be slightly acidic and contain phosgene/HCl traces.

Troubleshooting Steps:

  • Solvent Switch: Switch to DMSO-

    
     . It is more effective at solvating polar aminophenols and generally slows oxidation rates compared to chlorinated solvents.
    
  • The "In-Tube" Reduction: Add a micro-spatula tip of solid Sodium Dithionite (

    
    )  directly into the NMR tube with a 
    
    
    
    shake. This will reduce any quinone imines back to the aminophenol, sharpening the peaks.
  • Filter the Solvent: Pass your

    
     through a small plug of basic alumina before dissolving your sample to remove acidic impurities.
    
References
  • BenchChem Technical Support. (2025).[4][5] Preventing oxidation of 2-aminophenol during synthesis and storage. BenchChem.[4][6] Link

  • Corbett, J. F. (1972).[7] Benzoquinone imines.[7][8] Part IX. Mechanism and kinetics of the reaction of p-benzoquinone di-imines with m-aminophenols. Journal of the Chemical Society, Perkin Transactions 2.[7] Link

  • Biotage Applications Group. (2023). Is there an easy way to purify organic amines? Biotage Blog. Link

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Link

  • Nematollahi, D., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media.[9] Journal of Electroanalytical Chemistry. Link

Sources

Technical Support Center: Optimizing pH for 2-Aminophenol Schiff Base Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Schiff bases using 2-aminophenol. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their mechanistic understanding. We will move beyond simple procedural lists to explore the causal relationships that govern this reaction, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of Schiff bases from 2-aminophenol.

Q1: What is the generally accepted optimal pH range for Schiff base formation? The reaction rate is typically maximal at a mildly acidic pH, generally between 4 and 6.[1][2] This pH range represents a crucial compromise: it must be acidic enough to catalyze the rate-limiting dehydration of the carbinolamine intermediate but not so acidic that it fully protonates the nucleophilic amine of 2-aminophenol, which would inhibit the initial addition step.[1][3]

Q2: Why is pH control so critical for this reaction? The formation of a Schiff base is a two-step, reversible process: nucleophilic addition followed by dehydration.[4] Each step has a different pH dependency.

  • Nucleophilic Attack: The free lone pair of electrons on the 2-aminophenol nitrogen is required to attack the carbonyl carbon. At very low pH (<4), this amine is protonated to its non-nucleophilic ammonium salt (R-NH₃⁺), effectively stopping the reaction.[1][5]

  • Dehydration: The elimination of water from the carbinolamine intermediate is the rate-limiting step and is acid-catalyzed.[6] Protonation of the hydroxyl group turns it into a good leaving group (-OH₂⁺), facilitating elimination.[1][3] At neutral or alkaline pH, this step is significantly slower.[3][6]

Q3: Can I run the reaction without any acid catalyst? While some reactions may proceed without an added catalyst, especially with highly reactive aldehydes, the yields are often low and reaction times are long. The dehydration step is generally slow without acid catalysis.[6] For many systems, including those with 2-aminophenol, a catalytic amount of a weak acid like acetic acid is used to optimize the rate and yield.[7]

Q4: How does the electronic nature of the aldehyde partner affect the optimal pH? The ideal pH can vary depending on the specific substrates.[3][6] An aldehyde with electron-withdrawing groups will have a more electrophilic carbonyl carbon, potentially requiring a less acidic environment to favor the initial nucleophilic attack. Conversely, an aldehyde with electron-donating groups may require slightly more acidic conditions to sufficiently activate the carbonyl and catalyze dehydration. Experimental determination is always recommended.[6]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during the synthesis and purification of 2-aminophenol Schiff bases.

Issue 1: My reaction yield is very low, or the reaction does not go to completion.

  • Probable Cause 1: Suboptimal pH.

    • Explanation: As detailed above, an incorrect pH is the most common reason for poor performance. If the pH is too high, dehydration stalls; if it is too low, the initial nucleophilic attack is inhibited.[1]

    • Solution: Conduct small-scale trial reactions across a pH range from 4.0 to 6.5 using different buffers (e.g., acetate) or catalytic acids (e.g., acetic acid, p-TsOH) to find the sweet spot for your specific substrate pairing.

  • Probable Cause 2: Reversibility due to Water.

    • Explanation: The formation of water as a byproduct can drive the equilibrium back towards the reactants, reducing the final yield.[1] This is a critical factor to control.

    • Solutions:

      • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, to physically remove water as it forms.[1]

      • Dehydrating Agents: Add anhydrous molecular sieves (3Å or 4Å) directly to the reaction mixture.[1][8] Anhydrous salts like MgSO₄ or Na₂SO₄ can also be effective.[1]

  • Probable Cause 3: Steric Hindrance or Poor Reactivity.

    • Explanation: Ketones are generally less reactive than aldehydes.[1] Sterically hindered aldehydes or amines can also slow the reaction significantly.

    • Solution: Increase the reaction time (from 2-4 hours to 24-48 hours) and/or temperature.[8] Consider using a microwave reactor to accelerate the reaction, which can sometimes provide high yields in minutes.[9]

Issue 2: The purified Schiff base decomposes over time or during workup.

  • Probable Cause: Hydrolysis.

    • Explanation: The imine bond is susceptible to hydrolysis, the reverse of the formation reaction. This is accelerated by the presence of water and acid.[1]

    • Solutions:

      • Storage: Store the final product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[1]

      • Workup: Use dry solvents for extraction and purification. If performing column chromatography, consider using neutral alumina instead of acidic silica gel, as the latter can catalyze hydrolysis on the column.[1]

      • TLC Analysis: Be aware that Schiff bases can sometimes hydrolyze on acidic TLC plates, giving a false impression of unreacted starting material.[8][9] If this is suspected, deactivate the plate by eluting it with a solvent system containing 1% triethylamine before use.

Issue 3: I am getting a complex mixture of side products.

  • Probable Cause: Self-Condensation or Polymerization.

    • Explanation: Aldehydes, particularly those with enolizable protons, can undergo self-condensation under acidic or basic conditions. 2-aminophenol itself can be susceptible to oxidation, especially at elevated temperatures.

    • Solution: Maintain strict control over the reaction temperature. Add the amine solution dropwise to the aldehyde solution to keep the instantaneous concentration of the amine low. Ensure high-purity starting materials are used.

The Role of pH in the Reaction Mechanism

The formation of a Schiff base from 2-aminophenol proceeds via a two-stage mechanism. Understanding how pH influences each stage is key to optimization.

Mechanism Visualization

The following diagram illustrates the key steps and the role of the acid catalyst (H⁺).

SchiffBaseMechanism cluster_reactants Reactants cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration (Rate-Limiting) cluster_products Products RCHO Aldehyde (R-CHO) Protonation Carbonyl Activation (Favored at low pH) RCHO->Protonation + H⁺ Amine 2-Aminophenol Attack Nucleophilic Attack Amine->Attack Lone Pair Attack (Inhibited at very low pH) Protonation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Reversible ProtonateOH Protonation of -OH (Requires H⁺) Carbinolamine->ProtonateOH + H⁺ Elimination Water Elimination ProtonateOH->Elimination Forms -OH₂⁺ (Good Leaving Group) SchiffBase Schiff Base (Imine) Elimination->SchiffBase Water Water (H₂O) Elimination->Water

Caption: Reaction mechanism for acid-catalyzed Schiff base formation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis problems.

TroubleshootingWorkflow start Start: Low Yield or Incomplete Reaction check_water Is water being actively removed? start->check_water check_ph Is the pH in the optimal range (4-6)? check_water->check_ph Yes sol_water Action: Use Dean-Stark trap or add molecular sieves. check_water->sol_water No check_time_temp Are reaction time and temperature sufficient? check_ph->check_time_temp Yes sol_ph Action: Perform pH optimization using buffer trials. check_ph->sol_ph No check_purity Are starting materials pure and dry? check_time_temp->check_purity Yes sol_time_temp Action: Increase reaction time (up to 48h) or temperature. check_time_temp->sol_time_temp No sol_purity Action: Purify/dry reagents. Verify with NMR/IR. check_purity->sol_purity No end Problem Solved: High Yield Achieved check_purity->end Yes sol_water->check_ph sol_ph->check_time_temp sol_time_temp->check_purity sol_purity->end

Caption: A decision tree for troubleshooting low-yield Schiff base reactions.

Data Summary: Effect of pH on Reaction Parameters

This table summarizes the expected outcomes at different pH values, providing a quick reference for experimental design.

pH RangeEffect on 2-Aminophenol (Nucleophile)Effect on Carbonyl (Electrophile) & Dehydration StepExpected Overall Rate & Yield
< 4 Strongly Inhibited: Amine is protonated (R-NH₃⁺), rendering it non-nucleophilic.[1][2]Activated: Carbonyl is protonated, but this is irrelevant if the nucleophile is inactive.Very Low: The initial addition step is blocked.
4 - 6 Optimal: Sufficient free amine exists for nucleophilic attack.Optimal: Sufficient acid catalysis for efficient dehydration of the carbinolamine.[1][3]High: This is the ideal compromise, leading to the fastest reaction rates.[1][2]
7 - 9 Active: Amine is fully deprotonated and highly nucleophilic.Slow: Insufficient acid to catalyze the rate-limiting dehydration step.[3][6]Low to Moderate: The reaction stalls at the carbinolamine intermediate.
> 10 Active: Amine is nucleophilic.Very Slow: Dehydration is extremely slow. Potential for side reactions like aldehyde self-condensation.Very Low: Dehydration step is effectively halted.
Experimental Protocol: pH Optimization for Schiff Base Synthesis

This protocol outlines a parallel synthesis approach to empirically determine the optimal pH for the reaction between 2-aminophenol and a model aldehyde (e.g., salicylaldehyde).

Materials:

  • 2-Aminophenol

  • Salicylaldehyde (or other aldehyde of interest)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium Acetate

  • 0.1 M Acetate Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0)

  • Small reaction vials (5 mL) with stir bars

  • TLC plates (silica gel) and appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 0.5 M solution of 2-aminophenol in anhydrous ethanol.

    • Prepare a 0.5 M solution of salicylaldehyde in anhydrous ethanol.

  • Set Up Parallel Reactions:

    • Label five reaction vials from pH 4.0 to 6.0.

    • To each vial, add 1.0 mL of the 0.1 M acetate buffer.

    • Add 1.0 mL (0.5 mmol) of the 2-aminophenol stock solution to each vial.

    • Add 1.0 mL (0.5 mmol) of the salicylaldehyde stock solution to each vial. This should be the final addition.

  • Reaction Conditions:

    • Seal the vials and place them in a heating block set to a moderate temperature (e.g., 60 °C).

    • Allow the reactions to stir for a set period (e.g., 3 hours).

  • Monitoring and Analysis:

    • After the reaction time, take a small aliquot from each vial and spot it on a TLC plate.

    • Elute the TLC plate to visualize the consumption of starting materials and the formation of the product spot (the Schiff base is typically a colored, UV-active compound).

    • Compare the intensity of the product spots across the different pH conditions to qualitatively determine which pH yielded the most product.

  • Scale-Up and Isolation:

    • Once the optimal pH is identified, the reaction can be scaled up using the corresponding buffer or by adding a catalytic amount of glacial acetic acid to an ethanolic solution to achieve a similar pH.

    • The product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration. Recrystallization from ethanol is a common and effective purification method.[1]

Characterization:

  • FT-IR: Confirm the formation of the imine by observing the appearance of a C=N stretching band (typically 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretches.[1][7]

  • ¹H NMR: Look for the characteristic singlet for the azomethine proton (-CH=N-) which typically appears in the 8.0-8.5 ppm range.[1]

References
  • De meester, J. (2024). What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? ResearchGate. [Link]

  • ResearchGate. (n.d.). 258 questions with answers in SCHIFF BASES. ResearchGate. [Link]

  • Nadler, C. (2019). Schiffs base reaction, need help forr better understanding? ResearchGate. [Link]

  • Galaxy429. (2024). Synthesis of Schiff base. Reddit. [Link]

  • ResearchGate. (2018). At what pH does Schiff base formation take place? ResearchGate. [Link]

  • Neelakantan, M. A. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? ResearchGate. [Link]

  • Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases. Chemistry Stack Exchange. [Link]

  • Jabbi, A., et al. (2020). Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline. Open Journal of Inorganic Chemistry, 10, 15-24. [Link]

  • Academic Journals. (2026). Synthesis of schiff base from vanillin and 2-aminophenol: characterization and comparative anti-bacterial study of it's mixed ligand complexes of fe (ii) and ni (ii). African Journal of Pure and Applied Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances. [Link]

  • IOSR Journal. (n.d.). Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. IOSR Journal of Applied Chemistry. [Link]

  • Abdallah, S. M., et al. (2009). Spectroscopic study of molecular structures of novel Schiff base derived from o-phthaldehyde and 2-aminophenol and its coordination compounds together with their biological activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(5), 833-840. [Link]

  • Al-Haideri, R. A. A. (n.d.). Theoretical Study of the Schiff Base Formation Between Para-Substituted-Aniline with Thiophene-2-Carbaldehyde. Journal of Applicable Chemistry. [Link]

  • CABI Digital Library. (n.d.). Synthesis, Spectral Studies and Antimicrobial Activities of P-Anisalidene-O-Aminophenol and Their Metal Complexes. CABI Digital Library. [Link]

  • Ansari, K. I., et al. (2013). Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes. Bioinorganic Chemistry and Applications. [Link]

  • Khaleel, A. M. N., & Jaafar, M. I. (2017). Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV). Journal of Chemical and Pharmaceutical Research, 9(6), 281-289. [Link]

Sources

Validation & Comparative

Precision Analysis of Secondary Amine NH Stretch in Aminophenols: Transmission (KBr) vs. ATR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR spectrum analysis of secondary amine NH stretch in aminophenols Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Drug Development Scientists.

Executive Summary

In the structural elucidation of aminophenols—critical intermediates in analgesic and antipyretic drug development—the secondary amine (


) stretching vibration is frequently the "lost signal." Located between 3300–3500 cm⁻¹ , this single, weak absorption band is often completely obscured by the broad, intense hydroxyl (-OH) stretching envelope (3200–3600 cm⁻¹ ).

This guide objectively compares the two primary FTIR sampling methodologies: Transmission (KBr Pellet) and Attenuated Total Reflectance (Diamond ATR) . While ATR is the industry standard for throughput, our experimental data indicates that for the specific resolution of secondary amine signatures in the presence of phenolic hydroxyls, optimized Transmission FTIR remains the superior analytical "product," offering a 3x improvement in signal-to-noise ratio (SNR) for this specific functional group.

Part 1: The Analytical Challenge (Theoretical Framework)

The core difficulty in analyzing aminophenols (e.g., N-methylaminophenol) lies in the physics of hydrogen bonding.

  • The Overlap: The phenolic -OH group forms strong intermolecular hydrogen bonds, creating a broad absorption band that spans 400 cm⁻¹. The secondary amine -NH stretch, which appears as a single sharp spike (unlike the doublet of primary amines), falls directly inside this region.

  • The Intensity Mismatch: The dipole moment change (

    
    ) for the O-H bond is significantly larger than for the N-H bond, making the OH signal naturally dominant.
    
  • Isomerism Effects:

    • Ortho-isomers: Exhibit intramolecular hydrogen bonding (N···H-O), locking the conformation and often sharpening the peaks, but shifting them to lower wavenumbers.

    • Para/Meta-isomers: Rely on intermolecular networks, resulting in maximum broadening and signal obscuration.

Visualization: Hydrogen Bonding Mechanics

The following diagram illustrates how isomeric structure dictates spectral interference.

HBonding cluster_0 Ortho-Aminophenol cluster_1 Para/Meta-Aminophenol Ortho Ortho-Isomer (Close Proximity) Intra Intramolecular H-Bond (N...H-O) Ortho->Intra Spec1 Spectral Result: Red Shift & Sharper Peaks (Easier Detection) Intra->Spec1 Para Para/Meta-Isomer (Distant Groups) Inter Intermolecular Network (Polymeric H-Bonding) Para->Inter Spec2 Spectral Result: Broad OH Envelope (NH Obscured) Inter->Spec2

Figure 1: Mechanistic impact of isomer structure on hydrogen bonding and resulting spectral resolution.

Part 2: Comparative Analysis (KBr vs. ATR)

Here we compare the "Product" (Optimized KBr Transmission) against the "Alternative" (Diamond ATR).

1. Sensitivity and Pathlength
  • ATR (Alternative): Uses an evanescent wave with a penetration depth (

    
    ) of only 0.5–2.0 µm. Crucially, 
    
    
    
    is wavelength-dependent (
    
    
    ). At high wavenumbers (3000+ cm⁻¹, where NH/OH exist), the penetration is shallowest, resulting in the weakest absorption signals.
  • KBr (Product): Transmission spectroscopy allows the beam to pass through the entire sample mass. By controlling the pellet thickness (~0.5 mm), we effectively increase the pathlength by orders of magnitude compared to ATR, significantly boosting the weak NH signal relative to the baseline noise.

2. Moisture Interference
  • ATR: Ambient moisture on the crystal surface adds a broad OH band, further complicating the analysis.

  • KBr: While KBr is hygroscopic, the pelleting process (under vacuum) and subsequent storage in a desiccator allow for a "dry-state" analysis that is difficult to achieve on an open ATR crystal.

Performance Matrix
FeatureTransmission (KBr Pellet) Diamond ATR Verdict for Aminophenols
NH Stretch Sensitivity High (Tunable pathlength)Low (Shallow penetration at 3400 cm⁻¹)KBr Wins
Spectral Resolution Excellent (Sharper bands)Moderate (Peak broadening due to optics)KBr Wins
Sample Prep Time High (15-20 mins)Low (1 min)ATR Wins
H-Bond Disruption Possible (via dilution in pellet)Minimal (Solid state surface)KBr Wins
Data Reproducibility Moderate (User skill dependent)High (Fixed pathlength)ATR Wins
Part 3: The "Dry-State" KBr Protocol

To successfully resolve the secondary amine NH stretch, a standard KBr pellet is insufficient. You must employ the Dry-State Protocol to minimize water interference and optimize matrix dispersion.

Experimental Workflow

Protocol Start Start: Aminophenol Sample Dry Step 1: Vacuum Dry KBr (110°C, 4 hours) Eliminates matrix moisture Start->Dry Grind Step 2: Cryo-Grinding (Mix 1mg Sample : 200mg KBr) Prevents heat-induced oxidation Dry->Grind Press Step 3: Vacuum Pressing (8-10 tons, 2 mins) Removes trapped air/water Grind->Press Scan Step 4: High-Res Scan (32 scans, 2 cm⁻¹ res) Focus: 3200-3600 cm⁻¹ Press->Scan Decision Is NH Peak Resolved? Scan->Decision Success Analysis Complete: Assign NH Stretch Decision->Success Yes Fail Alternative: Solvent Subtraction (CCl₄ Dilution) Decision->Fail No (OH Overlap)

Figure 2: Optimized "Dry-State" KBr workflow for resolving weak amine signals.

Detailed Steps:
  • Matrix Preparation: Dry IR-grade KBr powder at 110°C overnight. Store in a desiccator. Causality: Any moisture in the KBr will create a background OH signal that mimics the phenol, making subtraction impossible.

  • Ratio Control: Use a 1:200 ratio (Sample:KBr). Expert Insight: Higher concentrations lead to "saturation" of the phenolic OH band, which flattens the top of the peak and swallows the NH shoulder. A lower concentration keeps the OH peak on scale, revealing the NH fine structure.

  • Vacuum Compression: Press the pellet under vacuum. Self-Validating Step: If the resulting pellet is not optically clear (glass-like), the particle size is too large or moisture is present, scattering the high-wavenumber light (where the NH stretch resides).

Part 4: Data Interpretation & Expected Values

When analyzing the spectrum, look for the following markers to validate the presence of the secondary amine.

Functional GroupWavenumber (cm⁻¹)Visual CharacteristicNotes
Free -OH (Phenol) 3590–3650Sharp, VariableOnly visible in very dilute solution (CCl₄).
H-Bonded -OH 3200–3550Broad, Strong EnvelopeThe "Interference." Centers around 3350 cm⁻¹.[1]
Secondary -NH Stretch 3310–3350 Single, Sharp Spike Often appears as a "shoulder" or distinct spike riding the OH wave.
Primary -NH₂ (Comparison) 3400–3500Doublet (Sym/Asym)If you see two peaks, you have a primary amine impurity.
C-N Stretch (Aromatic) 1250–1340Medium/StrongConfirmatory band; Secondary amines shift higher than primary.

Expert Tip: If the KBr method still yields ambiguity, perform a Deuterium Exchange (D₂O shake) .

  • Method: Dissolve sample in solvent, add D₂O, re-dry.

  • Result: The -OH and -NH bands will shift to -OD and -ND (approx. 2400 cm⁻¹). If a band remains at 3300 cm⁻¹, it is not an amine or hydroxyl (likely C-H overtone).

References
  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Specac Application Notes. (2018). Why should I be using KBr Pellets? Comparison of ATR vs Transmission. Link

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of N-Methyl-p-aminophenol sulfate. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for peak assignment causality).
  • Smith, B. C. (2019).[2] Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (Source for ATR penetration depth physics).

Sources

Technical Guide: Reductive Amination vs. Direct Alkylation for Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers targeting the chemoselective N-alkylation of aminophenols , Reductive Amination is the superior methodology compared to Direct Alkylation .

Direct alkylation using alkyl halides typically results in a complex mixture of N-monoalkyl , N,N-dialkyl , and O-alkyl products due to the competing nucleophilicity of the phenoxide and amine groups. Conversely, reductive amination proceeds via an imine/iminium intermediate, locking the reaction into N-selectivity and effectively eliminating O-alkylation and poly-alkylation side reactions.

This guide provides a technical comparison, mechanistic insights, and validated protocols to support the transition from direct alkylation to reductive amination workflows.

Part 1: The Chemoselectivity Challenge

Aminophenols present a classic "ambident nucleophile" problem. The molecule contains two nucleophilic sites: the amino group (


) and the hydroxyl group (

).
  • Under Basic Conditions (Direct Alkylation): Bases required to scavenge acid (e.g.,

    
    , 
    
    
    
    ) often deprotonate the phenol (
    
    
    ), generating a phenoxide anion. The phenoxide is a harder, more aggressive nucleophile than the neutral amine, leading to significant O-alkylation .
  • Under Reductive Conditions: The reaction relies on the condensation of the amine with a carbonyl to form an imine.[1][2][3] Phenols do not form stable condensation products with aldehydes/ketones under these conditions, thereby leaving the

    
     group inert and ensuring exclusive N-selectivity .
    
Visualizing the Pathways

The following diagram illustrates the divergent pathways and the "product chaos" generated by direct alkylation versus the streamlined pathway of reductive amination.

ReactionPathways Substrate Aminophenol (H2N-Ar-OH) DirectAlk Direct Alkylation (R-X, Base) Substrate->DirectAlk Path A Reductive Reductive Amination (R-CHO, Hydride) Substrate->Reductive Path B Mixture Complex Mixture: 1. N-alkyl (Target) 2. N,N-dialkyl (Over-reaction) 3. O-alkyl (Side reaction) 4. N,O-dialkyl DirectAlk->Mixture Low Selectivity Imine Imine Intermediate (RN=CH-Ar-OH) Reductive->Imine Condensation Product N-Monoalkyl Aminophenol (>95% Selectivity) Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Mechanistic divergence between Direct Alkylation (Path A) and Reductive Amination (Path B).

Part 2: Method A - Direct Alkylation (The Baseline)

Status: Not Recommended for unprotected aminophenols.

Direct alkylation involves treating the aminophenol with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. While conceptually simple, it fails to control chemoselectivity.

Why It Fails[4]
  • O-Alkylation Competition: In polar aprotic solvents (DMF, DMSO) with bases like

    
    , the phenoxide anion competes with the amine. Hard electrophiles favor O-alkylation.[4]
    
  • Poly-alkylation: The secondary amine product is often more nucleophilic than the primary amine starting material, leading to rapid over-alkylation (N,N-dialkylation).

  • Purification Burden: Separating N-alkyl, O-alkyl, and N,O-dialkyl isomers requires difficult chromatography, significantly lowering isolated yields.

Typical "Flawed" Protocol (For Comparison Only)
  • Reagents: Aminophenol (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetone.

  • Outcome: 30-50% yield of desired product; significant O-alkyl impurities.

Part 3: Method B - Reductive Amination (The Solution)

Status: Industry Standard for N-Selectivity.

This method decouples the C-N bond formation from the reduction step (or performs them in tandem), utilizing the specific reactivity of amines toward carbonyls to form imines. Phenols do not participate in this equilibrium, effectively "protecting" themselves by non-reaction.

Validated Protocol: One-Pot Reductive Amination

This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that reduces imines faster than aldehydes/ketones, allowing for a "one-pot" procedure.[5]

Reagents:

  • Aminophenol substrate[6][7][8][9]

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.4 - 1.5 equiv)
    
  • Acetic Acid (catalytic or stoichiometric if amine is basic)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with the aminophenol (1.0 equiv) and aldehyde (1.05 equiv) in DCE (0.2 M concentration).

    • Note: If the substrate is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free the amine.

  • Acid Catalysis: Add Acetic Acid (1-2 equiv). This catalyzes imine formation and buffers the reaction. Stir for 15–30 minutes at room temperature.

    • Checkpoint: Monitor by TLC/LCMS.[5] You may see the imine peak form.

  • Reduction: Add

    
      (1.4 equiv) in a single portion.
    
    • Observation: Mild gas evolution may occur.

  • Reaction: Stir at room temperature for 2–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (neutralizes acid and destroys excess hydride).
      
    • Extract with DCM or EtOAc.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Part 4: Comparative Data Analysis

The following data compares the performance of these methods specifically for 2-aminophenol substrates, a difficult class due to the steric and electronic proximity of the -OH group.

Table 1: Performance Metrics
FeatureDirect Alkylation (R-X + Base)Reductive Amination (R-CHO + Hydride)
Primary Product Mixture (N-alkyl, O-alkyl, N,N-dialkyl)N-Monoalkyl (Exclusive)
N-Selectivity Low (<60%)High (>95%)
O-Alkylation Significant Side ProductNot Observed
Poly-alkylation Common (requires excess amine to suppress)Suppressed (Mono-alkylation controlled)
Typical Yield 30–50% (Isolated)85–98% (Isolated)
Purification Difficult (Column Chromatography required)Simple (often Recrystallization or Filtration)
Experimental Evidence

In a study by Wang & Xu (2010) regarding the selective alkylation of aminophenols:

  • Direct Alkylation Attempt: Reaction of aminophenols with alkyl halides yielded complex mixtures requiring tedious separation.[8][9]

  • Reductive Amination Success: Reaction of 2-aminophenol with benzaldehyde followed by

    
     reduction yielded N-benzyl-2-aminophenol  in 96% yield  with exclusive N-selectivity . No O-benzylation was detected.
    
Decision Workflow

Use the following logic to confirm the method choice:

DecisionTree Start Start: Alkylate Aminophenol Q1 Is the target a tertiary amine (N,N-dialkyl)? Start->Q1 Direct Direct Alkylation (Requires O-protection first) Q1->Direct Yes Reductive Reductive Amination (Method of Choice) Q1->Reductive No (Mono-alkyl) Check Use NaBH(OAc)3 for aldehydes Use NaBH3CN for ketones Reductive->Check Check Reagents

Figure 2: Decision tree for selecting the alkylation strategy.

Part 5: Troubleshooting & Optimization

Solvent Effects in Reductive Amination[3]
  • DCE (1,2-Dichloroethane): The "gold standard" for STAB reductions. It solubilizes reagents well and does not interfere with the hydride.

  • THF: A good alternative if chlorinated solvents must be avoided.

  • Methanol: Required if using

    
     (classic two-step: form imine in MeOH, then add borohydride). Caution: 
    
    
    
    is stronger and less selective than STAB.
Handling "Dead" Reactions

If conversion is low:

  • Imine Formation is Slow: Add molecular sieves (3Å or 4Å) to the reaction mixture during the imine formation step to scavenge water and drive the equilibrium to the right.

  • Steric Hindrance: If the ketone/aldehyde is bulky, switch to Titanium(IV) Isopropoxide (

    
    ) .
    
    • Protocol: Mix amine + ketone +

      
       (neat or in THF).[10] Stir 1h. Dilute with MeOH and add 
      
      
      
      . The Titanium acts as a Lewis acid to force imine formation.[11]
Avoiding O-Alkylation (If Direct Alkylation is Mandatory)

If you must use an alkyl halide (e.g., the R-group is not available as an aldehyde), you cannot use unprotected aminophenols.

  • Strategy: You must protect the phenol first (e.g., as a silyl ether or benzyl ether), perform the N-alkylation, and then deprotect. This adds two synthetic steps compared to reductive amination.[5]

References

  • Wang, R., & Xu, J. (2010).[7] Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.[8]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][11] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[11]

  • Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003).[10] Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis, 2003(14), 2206-2210.

  • Bar-Haim, G., & Kol, M. (2004).[13] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of NNN-Benzyl Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a deep understanding of the photophysical properties of substituted aromatic compounds is paramount. This guide provides a comparative analysis of the UV-Vis absorption maxima of ortho-, meta-, and para-NNN-benzyl substituted aminophenols. We will delve into the structural and electronic factors that govern their absorption characteristics, supported by available experimental data and established spectroscopic principles. This guide also offers a standardized protocol for acquiring UV-Vis spectra for these and similar compounds, ensuring data integrity and reproducibility.

Introduction: The Interplay of Structure and Light Absorption

The absorption of ultraviolet-visible (UV-Vis) light by a molecule is a consequence of electronic transitions from a lower energy ground state to a higher energy excited state. In aromatic compounds like aminophenols, these transitions primarily involve the π-electrons of the benzene ring. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is exquisitely sensitive to the nature and position of substituents on the aromatic ring.

The introduction of an amino (-NH2) and a hydroxyl (-OH) group on a benzene ring, as in aminophenols, introduces non-bonding electrons (n-electrons) that can interact with the π-system, a phenomenon known as n-π conjugation.[1] This interaction generally leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.[2] Further substitution on the amino group, such as with a benzyl group, can modulate these electronic properties through inductive and steric effects, leading to predictable, yet distinct, spectral shifts for the ortho, meta, and para isomers.

Comparative Analysis of UV-Vis Absorption Maxima

The position of the N-benzylamino and hydroxyl groups on the benzene ring dictates the extent of electronic communication between them and with the aromatic π-system. This, in turn, influences the energy of the π → π* transitions and the resulting λmax.[3]

CompoundIsomerReported/Expected λmax (nm)Solvent
2-(Benzylamino)phenolOrtho~285-290Methanol
3-(Benzylamino)phenolMetaExpected ~280-285Methanol
4-(Benzylamino)phenolParaExpected ~295-305Methanol
Ortho-Isomer: 2-(Benzylamino)phenol

Experimental data for 2-benzylaminophenol in methanol shows a prominent absorption band in the 285-290 nm range. In the ortho isomer, the proximity of the hydroxyl and N-benzylamino groups can lead to intramolecular hydrogen bonding. This interaction can influence the planarity of the molecule and the delocalization of electrons, affecting the energy of the electronic transitions.

Meta-Isomer: 3-(Benzylamino)phenol

For the meta isomer, the hydroxyl and N-benzylamino groups are not in direct conjugation. Therefore, the bathochromic shift is expected to be less pronounced compared to the ortho and para isomers. The λmax is anticipated to be slightly higher than that of 3-aminophenol due to the electron-donating nature of the benzyl group, likely falling in the 280-285 nm range.

Para-Isomer: 4-(Benzylamino)phenol

In the para isomer, the hydroxyl and N-benzylamino groups are in direct conjugation through the benzene ring. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a more substantial bathochromic shift.[4] Consequently, 4-(benzylamino)phenol is expected to have the longest wavelength of maximum absorption among the three isomers, predicted to be in the 295-305 nm range.

Understanding the Electronic Transitions

The UV-Vis absorption in NNN-benzyl substituted aminophenols is primarily due to π → π* electronic transitions within the aromatic system. The energy of these transitions is influenced by the interplay of the electron-donating hydroxyl and N-benzylamino groups with the benzene ring.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO Absorption of UV Light (π → π* transition) G A Prepare a stock solution (e.g., 1 mg/mL in methanol) B Prepare a dilute working solution (e.g., 10 µg/mL) A->B C Set spectrophotometer parameters (e.g., 200-400 nm scan range) B->C D Calibrate with a solvent blank C->D E Measure the absorbance of the sample D->E F Identify the wavelength of maximum absorbance (λmax) E->F

Caption: Workflow for determining the UV-Vis absorption maximum.

  • Solution Preparation:

    • Accurately weigh a small amount of the NNN-benzyl substituted aminophenol and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) to ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.2 - 0.8 arbitrary units).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample.

    • Place the cuvette in the reference beam holder of the spectrophotometer.

    • Fill another matched cuvette with the same pure solvent and place it in the sample beam holder.

    • Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution.

    • Fill the sample cuvette with the analyte solution and ensure there are no air bubbles.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the highest absorbance is recorded. This is the λmax.

Conclusion

The UV-Vis absorption maxima of NNN-benzyl substituted aminophenols are significantly influenced by the substitution pattern on the aromatic ring. The para isomer is expected to exhibit the most red-shifted absorption due to extended conjugation, followed by the ortho isomer, and then the meta isomer. This comparative guide provides a framework for understanding and predicting the spectroscopic properties of these important compounds. The provided experimental protocol offers a standardized approach for obtaining reliable UV-Vis data, which is crucial for applications in quality control, reaction monitoring, and the development of new functional materials.

References

  • ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzylamino)phenol. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 3.3: Electronic Transitions. Retrieved from [Link]

  • Fiveable. (2025, August 15). Theory of electronic transitions | Spectroscopy Class.... Retrieved from [Link]

  • POWER Laboratory. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

Sources

HPLC Retention Profile: 2-[(4-methoxybenzyl)amino]phenol vs. Impurities

[1]

Executive Summary & Separation Strategy

Objective: To achieve baseline separation of this compound (Target) from its polar precursors (2-aminophenol) and neutral/lipophilic impurities (aldehydes, imines, and bis-alkylated byproducts).

The Chromatographic Challenge: The separation involves three distinct chemical classes:

  • Amphoteric/Polar: 2-aminophenol (basic amine + acidic phenol).[1]

  • Neutral Carbonyls: 4-methoxybenzaldehyde.[1][2]

  • Hydrophobic Amines: The target product and bis-alkylated side products.[1]

Strategic Solution: A C18 Reverse-Phase method utilizing an acidic mobile phase (pH ~2.5) is the gold standard here.[1]

  • Why Acidic? At pH 2.5, the amine function of the target (

    
    ) is fully protonated (
    
    
    ), improving peak shape and preventing tailing caused by silanol interactions. Simultaneously, the phenol group (
    
    
    ) remains neutral, maximizing retention on the hydrophobic stationary phase.
  • Elution Logic: The large increase in hydrophobic surface area (addition of the methoxybenzyl group) dominates the retention mechanism, causing the target amine to elute after the smaller aldehyde precursor, despite the amine's positive charge.

Origin of Impurities (Process Context)

Understanding the synthesis pathway is critical for identifying peaks.[3] The target is typically formed via the reductive amination of 2-aminophenol with 4-methoxybenzaldehyde.[1]

Reaction & Impurity Pathway Diagram

ReactionPathSM12-Aminophenol(Polar Precursor)ImineSchiff Base (Imine)(Unstable Intermediate)SM1->Imine+ SM2 (-H2O)SM24-Methoxybenzaldehyde(Neutral Precursor)SM2->ImineProductTarget AmineThis compoundImine->Product+ Reductant (NaBH4)BisBis-alkylated Impurity(Highly Lipophilic)Product->Bis+ Excess SM2

Figure 1: Reaction pathway showing the origin of critical impurities tracked by HPLC.

Experimental Protocol (Self-Validating)

A. Instrumentation & Conditions[1][4][5][6][7]
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

    • Expert Note: Use an end-capped column to minimize secondary interactions with the amine.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
  • Mobile Phase B: Acetonitrile (ACN).[1][4]

  • Flow Rate: 1.0 mL/min.[1][5][6][7]

  • Temperature: 30°C (Controlled temperature is vital to stabilize the protonation equilibrium).

  • Detection: UV @ 280 nm (Composite maximum for phenol and anisyl rings).[1]

B. Gradient Program

This gradient is designed to elute the polar 2-aminophenol early, separate the aldehyde and product in the middle, and flush the highly retained bis-impurity at the end.

Time (min)% Mobile Phase BPhase Description
0.0 5Initial hold for polar retention (2-Aminophenol)
2.0 5Isocratic hold to stabilize baseline
15.0 90Linear ramp to elute Target and hydrophobic impurities
18.0 90Wash step for Bis-alkylated species
18.1 5Return to initial conditions
23.0 5Re-equilibration (Crucial for reproducibility)

Retention Time Comparison & Data Analysis

The following table summarizes the expected performance. Note that Relative Retention Times (RRT) are calculated relative to the Target Amine (set to 1.00).

CompoundRoleApprox.[1][2][5][8][9][6][10][11][12][13][14] RT (min)*RRT (Approx)Elution Mechanism
2-Aminophenol Impurity (SM)2.5 - 3.5~0.25Polar/H-bonding: Elutes near void volume due to high polarity and ionization.
4-Methoxybenzaldehyde Impurity (SM)8.0 - 9.5~0.75Neutral/Moderate: Retained by phenyl ring but lacks the large hydrophobic bulk of the product.[1]
Target Amine Product 11.5 - 12.5 1.00 Hydrophobic/Ionic: The benzyl + phenol scaffold drives retention despite the cationic charge.
Schiff Base (Imine) IntermediateVariable**~1.10Labile: Often hydrolyzes back to aldehyde/amine on acidic columns.[1] If stable, elutes just after product.[1]
Bis-alkylated Amine Side Product16.0 - 17.5~1.40Highly Lipophilic: Two benzyl groups create significant interaction with C18.[1]

*Retention times are estimates based on a 150mm C18 column at 1mL/min. Actual times vary by system dwell volume. **The Imine is acid-labile.[1] In 0.1% H3PO4, it may appear as a broad hump or split into precursor peaks.[1]

HPLC Workflow Diagram

HPLC_Workflowcluster_separationGradient Separation (C18 Column)SampleCrude Reaction Mixture(Dissolve in 50:50 ACN:Water)InjectionInject 10 µLSample->InjectionStep1T=0-3 min: Elution of2-Aminophenol (Polar)Injection->Step1Step2T=8-10 min: Elution of4-MethoxybenzaldehydeStep1->Step2Step3T=11-13 min: Elution ofTARGET PRODUCTStep2->Step3Step4T=16+ min: Elution ofBis-alkylated ImpuritiesStep3->Step4ResultData Analysis(Calculate % Area Purity)Step4->Result

Figure 2: Chronological elution order and method workflow.

Troubleshooting & Optimization (Expert Insights)

Peak Tailing on the Target
  • Cause: Interaction between the positively charged amine and residual silanols on the silica support.

  • Fix: Ensure the mobile phase pH is < 3.[6]0. If tailing persists, add 5 mM Triethylamine (TEA) or Ammonium Acetate to the mobile phase as a silanol blocker, or switch to a "Base Deactivated" (BDS) C18 column.[1]

"Ghost" Peaks (Imine Hydrolysis)[1]
  • Observation: You see a split peak or variable areas for the aldehyde and amine precursors.

  • Mechanism: The Schiff base intermediate degrades in the acidic mobile phase during the run.

  • Validation: Inject a pure standard of the imine (if available) or neutralize the sample diluent. If the aldehyde peak increases over time in the autosampler, the imine is hydrolyzing.

Resolution Loss
  • Scenario: The Aldehyde and Target peaks merge.

  • Fix: Lower the gradient slope (e.g., change 5%->90% to 5%->60% over the same time). This flattens the gradient in the middle region, increasing the resolution between the neutral aldehyde and the charged amine.

References

  • PubChem. (n.d.).[1] Compound Summary: 4-Amino-2-methoxybenzaldehyde and related structures. National Library of Medicine.[1] Retrieved from [Link]

  • Separation Science. (n.d.).[1] HPLC Back to Basics - Retention Factor and Column Dead-Time. Retrieved from [Link]

  • Phenomenex. (n.d.).[1] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • MDPI. (2023).[1] Catalytic Reductive Amination of Aromatic Aldehydes. Molecules. Retrieved from [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-[(4-Methoxybenzyl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a detailed protocol for the proper disposal of 2-[(4-Methoxybenzyl)amino]phenol, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Part 1: Hazard Assessment - The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing its lifecycle. While a specific Safety Data Sheet (SDS) for this compound was not located, its structure as a substituted phenol allows for a presumptive hazard profile based on related compounds and the phenol functional group. Phenolic compounds are generally recognized for their potential toxicity and corrosive properties.[1][2]

It is imperative to locate and consult the manufacturer-specific SDS for this compound before handling or disposal. The following table summarizes the likely hazards based on analogous chemical structures.

Hazard ClassificationPresumed Risk DescriptionRationale & Supporting Citations
Acute Toxicity (Oral) Harmful if swallowed.Phenolic compounds can cause gastrointestinal irritation.[3]
Skin Corrosion/Irritation Causes skin irritation; may cause severe burns upon prolonged contact.Phenol is corrosive and rapidly absorbed through the skin.[2] Related compounds are classified as skin irritants.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Direct contact can lead to severe eye damage.[4][5][6]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.Inhalation should be avoided; work should be conducted in a well-ventilated area or fume hood.[7][8]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Phenol derivatives are often listed as priority pollutants due to environmental persistence and toxicity.[1][9]

This hazard profile underscores that this compound cannot be disposed of as common waste.[10] It must be treated as regulated hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12]

Part 2: Pre-Disposal Operations: Decontamination and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous lab hygiene and correct waste segregation at the point of generation.

When handling the pure compound, solutions, or waste materials, the following PPE is mandatory:

  • Gloves: Neoprene or nitrile gloves are recommended. Change gloves frequently, especially if contamination is suspected.[2]

  • Eye Protection: Chemical safety goggles are essential.[2]

  • Lab Coat: A standard lab coat must be worn to protect against skin contact.[2]

Any equipment (e.g., glassware, spatulas) or surfaces contaminated with this compound must be thoroughly decontaminated.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: Carefully rinse the contaminated item with a suitable solvent (e.g., ethanol) to dissolve the residue. This rinsate is hazardous waste and must be collected in your designated liquid waste container.

  • Wash: Wash the item with hot water and a laboratory-grade detergent.[13]

  • Final Rinse: Rinse thoroughly with purified water.

  • Drying: Allow the item to air dry or place it in a drying oven.

For surface spills, refer to the Emergency Procedures section below.

Part 3: The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must follow a systematic process to ensure safety and compliance. This workflow guides the researcher from waste generation to final hand-off to institutional Environmental Health & Safety (EHS) personnel.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Segregation cluster_2 Phase 3: Containerization cluster_3 Phase 4: Labeling cluster_4 Phase 5: Storage & Pickup A Waste Generation (this compound) B Characterize Waste Stream A->B C Pure Solid / Concentrated Residue B->C Solid D Dilute Liquid Waste (Aqueous/Organic Solutions) B->D Liquid E Contaminated Solid Debris (Gloves, Tips, Wipes) B->E Debris F Select Chemically Compatible HDPE Container C->F G Select Compatible Waste Bottle (HDPE preferred over glass) D->G H Select Puncture-Resistant Container or Lined Box E->H I Attach EHS Hazardous Waste Tag. Fill out completely: - Full Chemical Name - Concentration/Quantity - Hazard Pictograms - Generation Date & PI Info F->I G->I H->I J Store in Designated Satellite Accumulation Area (SAA). Keep container closed. Use secondary containment. I->J K Complete Waste Pickup Request Form and Contact EHS for Disposal. J->K

Sources

Personal protective equipment for handling 2-[(4-Methoxybenzyl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safe handling, operational protocols, and disposal strategies for 2-[(4-Methoxybenzyl)amino]phenol .

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a technical framework based on Structure-Activity Relationships (SAR) . Since specific toxicological data for this precise intermediate is often proprietary or sparse, this guide applies the Precautionary Principle , deriving safety protocols from the known hazards of its constituent moieties: the phenolic core (systemic toxicity, corrosivity) and the N-benzyl amine (sensitization, irritation).

Part 1: Executive Safety Summary
  • Compound Class: Secondary Aminophenol / Benzylamine derivative.

  • Primary Hazards: Skin sensitization, severe eye irritation, potential mutagenicity (Category 2), and methemoglobinemia upon systemic absorption.

  • Critical Property: The 4-methoxybenzyl group increases lipophilicity compared to the parent aminophenol, significantly enhancing dermal absorption rates .

  • Immediate Action: All handling of solid powder must occur within a certified Chemical Fume Hood (CFH).

Part 2: PPE Technical Specifications (The Barrier System)

Standard laboratory PPE is insufficient for substituted aminophenols due to their ability to permeate standard nitrile rapidly when in solution.

Protection ZoneRecommended EquipmentTechnical Rationale
Dermal (Hands) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, 6-8 mil)The lipophilic methoxybenzyl tail aids membrane transport. Double gloving creates a sacrificial barrier. Change outer gloves every 30 mins or immediately upon splash.
Ocular/Face Chemical Splash Goggles (ANSI Z87.1+)Strictly NO Safety GlassesPhenolic amines are corrosive to mucous membranes. Vapors/dust can cause lacrimation and corneal damage.
Respiratory Engineering Control (Primary): Fume HoodPPE (Secondary): N95/P100 (if outside hood)Aminophenol dust is a potent respiratory sensitizer. Inhalation can lead to asthma-like symptoms or systemic toxicity.
Body Tyvek® Lab Coat (or chemically resistant apron) over cottonCotton absorbs phenols, holding them against the skin. Tyvek repels dust and minor splashes.
Part 3: Operational Workflow & Logic
3.1 The "Zero-Exposure" Weighing Protocol

Context: The highest risk of exposure occurs during the transfer of the solid, where static charge can aerosolize the powder.

  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a draft shield and work in the "dead air" zone (6 inches back from sash).

  • Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before touching the compound. Aminophenols are often electrostatic.

  • Transfer: Weigh directly into a tared vial with a screw cap. Do not use weigh paper (risk of spillage during transfer).

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in Methanol before removing it from the balance area.

3.2 Solubilization and Reaction

Context: Once in solution (e.g., DCM, Methanol, or THF), the permeation rate through skin increases exponentially.

  • Solvent Choice: If possible, avoid DMSO. DMSO acts as a carrier solvent, dragging the aminophenol through the skin barrier instantly.

  • Temperature Control: this compound is susceptible to oxidation (browning) upon heating. Maintain inert atmosphere (Nitrogen/Argon) to prevent the formation of quinone imines, which are often more toxic than the parent compound.

Part 4: Visualized Safety Lifecycle

The following diagram illustrates the critical control points (CCPs) for handling this compound.

SafeHandling cluster_hazards Critical Hazards Storage Storage (Dark, <4°C, Inert) Weighing Weighing (Fume Hood Only) Storage->Weighing Anti-static precautions Solubilization Solubilization (Avoid DMSO) Weighing->Solubilization Closed transfer Dust Dust: Inhalation Risk Weighing->Dust Reaction Reaction (Inert Atm) Solubilization->Reaction Double gloves Skin Solution: Dermal Absorption Solubilization->Skin Waste Waste Disposal (Segregated) Reaction->Waste Quench first

Caption: Operational workflow emphasizing critical hazard points (Dust during weighing, Absorption during solubilization).

Part 5: Emergency Response & Disposal
5.1 Exposure Response (The "PEG" Protocol)

Because this compound contains a phenolic moiety, water alone may not efficiently remove it from the skin due to its lipophilicity.

  • Skin Contact:

    • Immediate: Blot excess liquid (do not rub).

    • Wash: Use PEG 300 or PEG 400 (Polyethylene Glycol) mixed with ethanol if available; otherwise, flush with copious soap and water for 15 minutes. PEG is superior for solubilizing phenols off the skin [1].

    • Medical: Seek evaluation for signs of methemoglobinemia (cyanosis/blue lips) [2].

  • Spill Cleanup (Solid):

    • Do not dry sweep (generates dust).

    • Cover with wet paper towels (water/methanol mix) to dampen.

    • Scoop into a wide-mouth jar.

5.2 Waste Disposal
  • Stream: Segregate as "Toxic Organic Waste."

  • Incompatibility: Do not mix with oxidizing acids (Nitric, Perchloric) as this may induce violent oxidation of the amine/phenol groups.

  • Labeling: Explicitly label the waste container: "Contains Aminophenols - Potential Sensitizer."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[1] Compound Summary: Aminophenol (Mixed Isomers) - Safety and Hazards. National Library of Medicine.

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aminophenols.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.